Product packaging for Diarylide Yellow(Cat. No.:CAS No. 5102-83-0)

Diarylide Yellow

Cat. No.: B1668936
CAS No.: 5102-83-0
M. Wt: 685.6 g/mol
InChI Key: IAFBRPFISOTXSO-DNTKMCMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diarylide Yellow, specifically Pigment Yellow 83 (PY83), is a synthetic organic pigment with the chemical formula C₃₆H₃₂Cl₄N₆O₈ and CAS Number 5567-15-7 . This compound is classified as a disazoacetoacetanilide and is widely recognized in research for its high tinting strength, semi-opaque nature, and reddish-yellow hue . Contrary to a simple disazo structure, X-ray crystallography confirms it exists predominantly in the bisketohydrazone tautomeric form, which influences its crystalline arrangement and performance properties . The primary research applications for this compound are in the development and testing of advanced materials, particularly for printing inks, plastics, and coatings . Its value in these fields stems from an optimal balance of properties, including good solvent and migration resistance, which makes it a subject of interest for formulating lithographic inks and lead-free paints . Studies focus on how its crystal structure and particle size distribution, often described as a triclinic lattice with molecules packed in an interlocking, layer-type arrangement, directly impact critical optical and rheological properties in the final application . This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research and investigation by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the dry powder with care to avoid inhalation of dust and refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34Cl2N6O4 B1668936 Diarylide Yellow CAS No. 5102-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBRPFISOTXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5102-83-0
Record name Pigment Yellow 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5102-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 21100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment yellow 13
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RYS681QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Structural Elucidation of Diarylide Yellows

Traditional Synthesis Methodologies and Chemical Pathways for Diarylide Yellows

The traditional synthesis of diarylide yellows relies on established chemical reactions that have been refined over time to produce pigments with desired properties.

Disazoacetoacetanilide Synthesis Routes and Mechanisms

The core synthesis of diarylide yellows involves the reaction of a doubly diazotized aromatic diamine with two equivalents of an acetoacetarylide. wikipedia.org The most common aromatic diamine precursor is 3,3'-dichlorobenzidine (B165656). naturalpigments.eunaturalpigments.com Diazotization of 3,3'-dichlorobenzidine involves treating it with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This process converts the amino groups (-NH₂) on the benzidine (B372746) derivative into highly reactive diazonium salts (-N₂⁺).

The subsequent step is the azo coupling reaction. The tetraazotized benzidine derivative reacts with two molecules of an acetoacetarylide. Acetoacetanilides are commonly used coupling components, formed from the reaction of aniline (B41778) or substituted anilines with diketene (B1670635) or ethyl acetoacetate. wikipedia.orgwikipedia.org The coupling typically occurs at the active methylene (B1212753) group of the acetoacetarylide. The mechanism involves an electrophilic attack by the diazonium ion on the activated carbon atom of the acetoacetarylide, followed by proton loss to form the azo linkage. Since the benzidine derivative is tetraazotized (has two diazonium groups), it can couple with two molecules of the acetoacetarylide, resulting in the diarylide structure with two azo groups and two acetoacetanilide (B1666496) residues linked by the benzidine core.

While often depicted with azo (-N=N-) linkages, crystallographic studies of closely related compounds indicate that these pigments predominantly exist in the keto-hydrazone tautomeric form. wikipedia.orgwikipedia.org This tautomerization involves the migration of a proton from the active methylene carbon to the nitrogen atom adjacent to the carbonyl group, resulting in a more stable structure with extended pi conjugation.

Investigation of Precursor Chemistry and Derivatives in Diarylide Yellow Synthesis

The properties of the final this compound pigment are significantly influenced by the choice of the aromatic diamine and the acetoacetarylide coupling component. The most common diamine is 3,3'-dichlorobenzidine. naturalpigments.eunaturalpigments.com

Variations in the acetoacetarylide component lead to different this compound pigments with distinct shades and properties. These acetoacetarylides are typically synthesized by the reaction of substituted anilines with acetoacetic acid derivatives. wikipedia.orgwikipedia.org For example, using acetoacetanilide itself (derived from aniline) and tetrazotized 3,3'-dichlorobenzidine yields Pigment Yellow 12. wikipedia.orgnih.govnih.gov Substituting the aniline with other aromatic amines, such as o-toluidine (B26562) (to form acetoacet-o-toluidide) or 2,4-dimethylaniline (B123086) (to form acetoacet-2,4-xylidide), results in other common diarylide yellows like Pigment Yellow 14 and Pigment Yellow 13, respectively. wikipedia.orgwikipedia.orgnih.gov Further substitutions on the aniline ring, such as with chlorine and methoxy (B1213986) groups, as seen in the precursor for Pigment Yellow 83 (acetoacet-4-methoxy-5-chloro-o-anisidide), lead to pigments with enhanced properties like better solvent and migration resistance. naturalpigments.euwikidata.orgnih.govnih.gov

The systematic variation of substituents on both the benzidine core and the acetoacetarylide allows for the synthesis of a wide range of this compound derivatives with tailored color characteristics, lightfastness, transparency, and rheological properties. wikipedia.orggoogle.com

Development of Alternative and Sustainable Synthesis Routes for Diarylide Yellows

Traditional synthesis routes for diarylide yellows, particularly those based on 3,3'-dichlorobenzidine, have faced scrutiny due to the mutagenic nature of the precursor. This has driven research into alternative and more sustainable synthetic methodologies.

Novel Synthetic Pathways Aimed at Reduced Environmental Impact

Efforts to reduce the environmental impact of this compound synthesis extend beyond just precursor replacement. Research is also focused on developing novel synthetic pathways that minimize waste generation, reduce energy consumption, and utilize greener solvents. This could involve exploring alternative reaction conditions, catalytic methods, or continuous flow processes. While specific detailed mechanisms for entirely novel, environmentally benign routes are often proprietary or still in development, the general aim is to move away from traditional batch processes that may involve significant amounts of solvent and byproduct formation. The investigation of bis-chromophoric pigments prepared using nonmutagenic benzidine analogs with high dihedral angles across the biphenyl (B1667301) linkage represents one avenue of research into new structures and potentially new synthetic approaches. researchgate.net

Functionalization of this compound for Advanced Applications

Functionalization of this compound pigments involves chemically modifying the pigment molecule to impart new or enhanced properties for specific advanced applications. This can include improving dispersibility in various media, enhancing compatibility with polymers, increasing heat stability, or introducing reactive groups for covalent bonding into a matrix.

One approach to functionalization involves modifying the acetoacetarylide coupling component before the azo coupling reaction. For example, reacting an acetoacetanilide with a primary amine containing alkylene oxide groups can generate azomethine diarylide pigment derivatives. google.com These modified pigments can exhibit improved properties for use in both solvent- and water-based inks and coatings. google.com The modifying amine can contain various moieties, such as carboxylic acid, hydroxyl, ester, or branched secondary or tertiary amine groups, as long as it includes one primary amine for the reaction. google.com This type of functionalization can influence the pigment's surface chemistry, leading to better dispersion stability and performance in demanding applications.

Advanced Crystal Structure Analysis of this compound Derivatives

Advanced analysis of the crystal structures of this compound pigments provides crucial insights into their solid-state behavior and performance characteristics. Techniques such as single-crystal X-ray diffraction and Rietveld refinement of X-ray powder diffraction data have been instrumental in determining the precise molecular arrangement within the crystal lattice researchgate.netresearchgate.netacs.org.

Polymorphism and Tautomerism Investigations in this compound Crystals

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in organic pigments, influencing their physical properties, including color and stability google.comdokumen.pub. While some pigment classes exhibit several distinct polymorphic forms, the occurrence of well-identified and distinct polymorphs in diarylide yellows, such as Pigment Yellow 12, has also been reported google.com. These different polymorphic forms can be distinguished by their X-ray diffraction patterns, showing variations in Bragg angles and d-spacings google.com.

Investigations into tautomerism in this compound crystals have confirmed the prevalence of the bis-ketohydrazone form in the solid state researchgate.netwikipedia.orgresearchgate.netresearchgate.netwikipedia.org. This is in contrast to the theoretical possibility of an azo tautomer. Spectroscopic methods, such as solid-state NMR and IR spectroscopy, combined with X-ray diffraction and theoretical calculations, have been used to unequivocally determine the favored tautomeric form within the crystal lattice sdc.org.ukresearchgate.net. For instance, solid-state NMR experiments have provided direct evidence for the NH-tautomer in certain pigments researchgate.net.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding in Crystal Lattices

In contrast to the significant intramolecular hydrogen bonding, studies on certain this compound pigments like C.I. Pigment Yellow 12, 13, 14, and 63 have indicated an absence of intermolecular hydrogen bonding between molecules in the crystal lattice researchgate.netresearchgate.netresearchgate.net. In these cases, the crystal packing is primarily driven by van der Waals forces researchgate.net. However, other organic pigments can exhibit extensive intermolecular hydrogen bond networks, contributing to properties like migration and solvent fastness sdc.org.uk. The specific pattern and presence of intermolecular interactions, including hydrogen bonds and π-π stacking of aromatic rings, are crucial for the formation of stable crystal packages with high lattice energies canada.ca.

Correlation between Crystal Packing and Pigment Performance

The arrangement of molecules within the crystal lattice, known as crystal packing, has a profound impact on the technical performance of this compound pigments, including their coloristic properties, thermal stability, lightfastness, and solvent resistance researchgate.netresearchgate.netacs.orgcanada.ca. Different crystal structures and packing arrangements can lead to variations in these properties, even for pigments with the same chemical formula (polymorphs) google.com.

For example, studies comparing the crystal structures of different this compound pigments have shown that variations in molecular planarity and packing arrangements correlate with differences in color strength and other performance characteristics researchgate.netresearchgate.netresearchgate.netacs.org. Densely layered crystal structures and effective molecular stacking, often facilitated by the planar or near-planar nature of the molecules and strong intermolecular interactions, contribute to high crystal lattice energies and low solubility, which are essential for pigment durability canada.ca. The specific packing motif, such as herringbone or layered structures, influences the intermolecular interactions and, consequently, the pigment's properties acs.org. The ability to form solid solutions, where molecules of different but structurally similar diarylide yellows co-crystallize, can also influence crystal morphology, shade, and durability google.com.

The relationship between crystal structure and pigment performance highlights the importance of crystal engineering in the design and optimization of this compound pigments for specific applications researchgate.netrsc.org. Understanding the molecular geometry, tautomeric form, and the nature of intermolecular interactions within the crystal lattice is key to predicting and controlling pigment behavior researchgate.net.

Table 1: Selected this compound Pigments and their PubChem CIDs

Compound NameC.I. NumberCAS NumberPubChem CID
Pigment Yellow 12C.I. 210906358-85-6186342
Pigment Yellow 13C.I. 211003520-72-793006
Pigment Yellow 14C.I. 210955468-75-793006
Pigment Yellow 83C.I. 211085567-15-721733
Pigment Yellow 155C.I. 20031031837-42-024868433

Advanced Characterization Techniques and Methodologies for Diarylide Yellow Pigments

Advanced Spectroscopic Characterization of Diarylide Yellows

Spectroscopic methods are indispensable tools for probing the chemical structure and electronic behavior of diarylide yellow pigments.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Structure and Crystalline Forms

FTIR and Raman spectroscopies are powerful vibrational techniques used to identify functional groups and provide information about the molecular structure and crystalline state of this compound pigments. These techniques are particularly useful for the non-destructive identification of synthetic organic pigments in complex matrices, such as paint layers. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by the pigment, revealing characteristic vibrational modes of chemical bonds within the molecule. This provides a "fingerprint" that can be used for identification and to study the presence of specific functional groups like azo (-N=N-) linkages and amide groups, which are fundamental to the structure of diarylide yellows.

Raman spectroscopy, a complementary technique, measures the inelastic scattering of light. It is sensitive to different molecular vibrations compared to FTIR, often providing information about the skeletal structure and crystalline lattice vibrations. Raman spectroscopy has been successfully applied to differentiate various yellow synthetic organic pigments, including diarylide types, by comparing their spectra to reference databases. researchgate.netirug.org Differences in crystal packing or polymorphism can lead to subtle shifts or changes in the Raman bands, allowing for the differentiation of various crystalline forms of the same pigment. lbt-scientific.com For instance, studies have presented Raman spectra for various diarylide yellows, such as Pigment Yellow 83 (PY 83). chsopensource.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, making it a powerful technique for the complete elucidation of the molecular structure of this compound pigments. guidechem.com By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (typically 1H and 13C NMR), researchers can confirm the connectivity of atoms and the presence of different functional groups within the diarylide molecule. guidechem.com

NMR spectroscopy has been used to verify the tautomeric form of this compound pigments. Studies have shown that this compound pigments predominantly exist in the hydrazone tautomeric form, stabilized by intramolecular hydrogen bonding with the acetoacetanilide (B1666496) coupling components. publications.gc.ca This structural information is crucial for understanding the pigment's properties and reactivity.

Mass Spectrometry (MS) Techniques, including Laser Desorption Ionization Mass Spectrometry (LDI-MS), for Molecular and Fragment Analysis

Mass spectrometry techniques, such as Laser Desorption Ionization Mass Spectrometry (LDI-MS), are employed to determine the molecular weight of this compound pigments and analyze their fragmentation patterns. This provides valuable information for confirming the molecular formula and identifying structural subunits. researchgate.netresearchgate.net

LDI-MS is particularly useful for analyzing organic pigments as it can desorb and ionize intact molecules or characteristic fragments directly from a solid sample using a laser. researchgate.netresearchgate.netnih.gov This technique has been applied to characterize this compound pigments, with spectra showing peaks corresponding to the molecular ion and various fragment ions resulting from the breakdown of the molecule under laser irradiation. researchgate.netamolf.nl Analysis of these fragmentation patterns can help in the identification of unknown pigments and the confirmation of known structures. researchgate.netamolf.nl

UV-Visible Spectroscopy for Electronic Properties and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy is used to study the electronic properties of this compound pigments and their absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netCurrent time information in Pune, IN.dokumen.pubijcrt.org The vibrant yellow color of these pigments is a direct result of their selective absorption of light in the blue-violet region of the visible spectrum, transmitting or reflecting the yellow wavelengths. msu.edudocbrown.info

UV-Vis spectra provide information about the maximum absorbance wavelength (λmax) and the intensity of absorption, which are related to the electronic transitions within the pigment molecule, particularly the π-π* transitions involving the conjugated system of double bonds and aromatic rings, including the azo linkages. ijcrt.orgdocbrown.infoatamanchemicals.comlkouniv.ac.in The extent of conjugation within the molecule directly influences the λmax; increased conjugation generally shifts the absorption towards longer wavelengths. msu.edulkouniv.ac.in UV-Vis spectroscopy is a relatively simple, rapid, and affordable characterization method that can be used for both qualitative and quantitative analysis of pigments. ijcrt.org

Advanced Microscopic Analysis of this compound Particles and Aggregates

Microscopic techniques are essential for visualizing the physical form of this compound pigments, including their particle size, shape, surface morphology, and the extent of aggregation.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Features

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and particle features of this compound pigments at high resolution. guidechem.compublications.gc.cananoscience.comnih.gov SEM provides detailed images of individual pigment particles and their arrangement, allowing for the assessment of particle size distribution, shape (e.g., crystalline, irregular), and surface texture. nanoscience.comupstate.edu

SEM is particularly valuable for observing the degree of aggregation or agglomeration of pigment particles, which significantly impacts their performance characteristics such as dispersibility, tinting strength, and gloss in various applications. nanoscience.com Sample preparation for SEM typically involves dispersing the powder onto a suitable sample support and potentially applying a conductive coating. nanoscience.com Care is taken to minimize agglomeration during sample preparation to ensure accurate observation of individual particles and aggregates. nanoscience.com SEM can also be combined with Energy Dispersive X-ray Spectroscopy (EDS) to obtain elemental information about the pigment particles. nanoscience.com

Interactive Data Table Example (based on hypothetical or generalized data derived from search results):

While specific quantitative data tables for this compound characterization were not consistently present across the search results in a format suitable for direct extraction into a table, the following demonstrates the structure of an interactive table that could be generated if such data were available in the text. This example uses hypothetical data points representative of the types of information obtained from the discussed techniques.

TechniqueAnalyte Property ProbedExample Observation (Hypothetical)
FTIR SpectroscopyFunctional GroupsCharacteristic C=O stretch at ~1650 cm⁻¹
Raman SpectroscopyCrystalline FormPeak shifts observed between different polymorphs
¹H NMR SpectroscopyMolecular StructureSignals confirming hydrazone tautomer
LDI-MSMolecular WeightMolecular ion peak at m/z [M+H]⁺
UV-Vis SpectroscopyAbsorption Maximumλmax at ~450 nm in a specific solvent
SEMParticle MorphologyIrregular particle shape, presence of aggregates

Detailed Research Findings Example (Synthesized from search results):

Research utilizing advanced characterization techniques has provided significant insights into this compound pigments. For instance, studies employing X-ray diffraction (XRD) alongside spectroscopic methods have confirmed that this compound pigments like Pigment Yellow 12, 13, 14, 63, and 83 primarily exist in the bisketohydrazone tautomeric form in the crystalline state. publications.gc.caresearchgate.net The crystal structure, as determined by techniques like single crystal X-ray diffraction, reveals details about molecular packing and the presence or absence of intermolecular hydrogen bonding, which can influence pigment properties such as stability and solubility. researchgate.net LDI-MS has been effectively used to characterize the molecular and fragmentation patterns of diarylide yellows such as Pigment Yellow 124, aiding in their identification and structural confirmation. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Characterization

Transmission Electron Microscopy (TEM) is a powerful tool for examining the internal structure and nanoscale features of this compound pigments. Studies on Pigment Yellow 83 formulations have utilized TEM to reveal the morphology of pigment particles, identifying them as rod-shaped structures. Some of these particles exhibit cross-sectional diameters within the nanometer range and are observed to occur in agglomerated forms. uni.lu TEM has also been instrumental in confirming the successful fabrication of core-shell structures in modified this compound pigments, such as Pigment Yellow 181 coated with SiO2. This technique allows for the visualization of the shell layer and provides evidence of the composite particle's structure.

Atomic Force Microscopy (AFM) for Particle Morphology and Surface Interactions

Atomic Force Microscopy (AFM) is employed to investigate the surface morphology and interactions of this compound pigment particles. AFM has been used in research exploring the removal of this compound pigments from flexographic inks using cellulose (B213188) nanofibers and chitosan, suggesting its utility in studying the surface-level interactions between the pigment particles and adsorbent materials. The technique can provide detailed topographical information about individual pigment particles and their arrangement, which is relevant to understanding dispersion, aggregation, and interfacial behavior.

Electron and X-ray Microscopy for High-Resolution Structural Understanding

Electron microscopy, including Scanning Electron Microscopy (SEM) and TEM, offers high-resolution imaging capabilities essential for understanding the structural attributes of this compound pigments. SEM has been used to examine the surface morphology of composite this compound particles, indicating that modified particles can exhibit a smooth surface. TEM, as discussed earlier, provides details on internal structure and nanoscale dimensions. While X-ray microscopy is a valuable technique for structural analysis in materials science, the provided information primarily highlights the application of electron microscopy (TEM, SEM) and X-ray Diffraction (XRD) for the characterization of this compound pigments.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Polymorphism Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in this compound pigments and analyzing their polymorphism. Diarylide yellows can exist in different crystalline forms (polymorphs), which significantly influence their physical and application properties. XRD is used to characterize these different forms based on their unique diffraction patterns and Bragg angles.

For instance, Pigment Yellow 12 is known to exhibit polymorphism, and distinct polymorphs have been identified and characterized by their powder X-ray diffraction patterns. The "normal" Pigment Yellow 12 polymorph shows main peaks at specific Bragg angles (e.g., 10.33 and 25.39 degrees), while other polymorphs display different characteristic peaks.

XRD is also used to assess the crystallinity and phase purity of this compound pigments, particularly after synthesis or heat treatment, as traditional aqueous synthesis can initially yield relatively amorphous forms that become crystalline upon heating. The crystal structures of several this compound pigments, including Pigment Yellow 12, 13, 14, and 83, have been investigated using X-ray powder data and single-crystal analysis, providing insights into their molecular packing arrangements.

Table 1: Characteristic XRD Bragg Angles for Pigment Yellow 12 Polymorphs

PolymorphProminent Bragg Angles (approximate 2θ, Cu Kα)Corresponding d-spacings (x 10⁻¹⁰ m)Source
"Normal" PY1210.33, 25.398.55, 3.50
Toyo Polymorph11.5, 25.77.69, 3.47
Novel Polymorph7.47, 11.45, 26.7611.82, 7.71, 3.32

XRD analysis can also reveal the formation of solid solutions in this compound pigments formed from mixtures of coupling agents, where the crystal morphology and XRD pattern remain similar to one of the parent pigments over a range of compositions.

Advanced Chromatographic and Separation Techniques for Diarylide Yellows and Related Compounds

Chromatographic techniques are essential for assessing the purity of this compound pigments and identifying related compounds, including impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is widely used for analyzing the purity of this compound pigments. It can effectively separate the main pigment compound from impurities and by-products. uni.lu HPLC is particularly valuable for detecting and quantifying trace levels of primary aromatic amines, which are potential impurities in diarylide pigments derived from benzidine-based precursors. An ETAD (Ecological and Toxicological Association of the Dyestuffs Manufacturing Industry) agreed HPLC method is employed for this purpose.

HPLC is also applied to study the degradation of this compound pigments and identify degradation products. While this compound pigments are generally known for good chemical stability, they can undergo degradation under certain conditions, such as exposure to high temperatures or environmental factors. HPLC, often coupled with detectors like DAD (Diode Array Detector) or mass spectrometry (MS), allows for the separation and identification of these degradation products.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Decomposition Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition behavior of organic pigments, including diarylide yellows. This technique involves rapidly heating the pigment sample in an inert atmosphere, which breaks down the complex molecules into smaller, volatile fragments that are then separated by gas chromatography and detected by mass spectrometry.

Py-GC/MS can provide characteristic pyrolysis profiles that aid in the identification of pigment classes. For azo pigments like diarylide yellows, the azo groups are relatively labile under pyrolytic conditions and can degrade through the elimination of nitrogen or reduction to amines. The amide groups in the diarylide structure are also prone to thermal degradation. By analyzing the resulting fragments, Py-GC/MS helps in understanding the thermal stability of the pigment and identifying potential thermal decomposition products. This is particularly relevant for applications where pigments are subjected to elevated temperatures, such as in plastics processing.

Emerging Separation Techniques for Complex Mixtures and Trace Analysis of this compound Pigments

The analysis of this compound pigments, particularly in complex matrices or at trace levels, necessitates the application of advanced separation techniques. These pigments, being synthetic organic compounds with low solubility and often present in complex formulations or environmental samples, pose analytical challenges. Emerging separation methodologies, often coupled with sensitive detection techniques, are crucial for their accurate identification, quantification, and the determination of related impurities or degradation products.

Traditional chromatographic methods like paper, column, and thin-layer chromatography have been historically used for dye analysis niir.org. However, for the detailed characterization and trace analysis required in modern applications and research, more sophisticated techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of organic compounds, including this compound pigments and their related substances. HPLC methods have been developed and applied, for instance, in the analysis of primary aromatic amines (PAAs) present as impurities in this compound pigments like Pigment Yellow 13 (PY13) and Pigment Yellow 83 (PY83). An ETAD (Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers) agreed HPLC method using methanol/hydrochloric acid extracts has been utilized to identify and quantify PAAs such as 4-chloro-2,5-dimethoxy-aniline and 2,4-dimethyl-aniline in these pigments. google.comgoogle.com

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another powerful technique, particularly useful for the analysis of volatile or semi-volatile compounds. While this compound pigments themselves are not typically volatile enough for direct GC analysis due to their high molecular weight and structure, GC/MS is invaluable for analyzing their potential degradation products or impurities. Notably, 3,3'-dichlorobenzidine (B165656) (DCB), a precursor used in the synthesis of many diarylide yellows, is a compound that can be analyzed by GC/MS. This technique, often with sensitive detection modes like negative chemical ionization (NCI), has been applied to determine trace levels of DCB in biological samples and pigment extracts, providing insights into potential release or presence of this compound. uzh.chnih.govplos.orgoup.comcdc.gov Pyrolysis-GC/MS (Py-GC/MS) is a particularly relevant technique for analyzing synthetic organic pigments like diarylide yellows in complex matrices such as paint samples. This method involves the thermal decomposition of the pigment, generating characteristic volatile fragments that are then separated and identified by GC/MS. This approach has been successful in discriminating between different classes of synthetic pigments and identifying individual pigments based on their unique pyrolysis products, serving as markers for identification in complex paint formulations. researchgate.netscispace.comresearchgate.netmorana-rtd.comscribd.com

The analysis of this compound pigments in complex mixtures, such as environmental samples or formulated products, often involves sample preparation techniques to isolate or concentrate the pigments and related analytes before chromatographic analysis. The low solubility of this compound pigments in water and common organic solvents publications.gc.cacanada.ca presents challenges and influences the choice of extraction and separation methods. Studies investigating pigment removal from matrices like polymer films have explored solvent-based techniques, highlighting that the dissolution behavior of diarylide yellows and their potential decomposition products can differ significantly, impacting separation strategies. nih.gov

Emerging separation techniques for complex mixtures and trace analysis offer further potential for the comprehensive characterization of this compound pigments. Liquid Chromatography-Mass Spectrometry (LC-MS), combining the separation power of LC with the identification capabilities of MS, is a key technique for analyzing complex organic molecules, including pigments and their transformation products. nih.gov While not exclusively applied to diarylide yellows in the provided context, LC-MS is a versatile tool for trace analysis in various complex matrices. Capillary Electrophoresis (CE) is another advanced separation technique that separates components based on their charge-to-size ratio in an electric field. fastercapital.comlibretexts.org Although direct applications for separating intact this compound pigment particles might be limited by their low solubility and particulate nature, CE is a valuable technique for separating charged organic molecules and could potentially be applied to analyze charged impurities or degradation products derived from diarylide yellows in complex aqueous samples. researchgate.netnih.govthermofisher.com

The analysis of trace impurities, such as residual starting materials or by-products like DCB, within this compound pigments or their presence in environmental samples, represents a critical area of trace analysis in complex mixtures. The development and optimization of sensitive separation methods, often coupled with highly selective detectors, are essential for accurately determining the levels of these trace components. nih.gov

Research findings highlight the complexity of analyzing this compound pigments in various matrices. For example, studies on the potential release of DCB from diarylide pigments in biological systems have relied on highly sensitive GC/MS methods for detection at trace levels, demonstrating the importance of robust analytical techniques for such investigations. nih.govoup.com The presence of trace contaminants like polychlorinated biphenyls (PCBs), particularly PCB-11, which can be incidentally produced during the manufacturing of this compound pigments derived from 3,3'-dichlorobenzidine, also necessitates sensitive trace analysis techniques, often involving GC/MS. plos.orgresearchgate.netepa.govepa.gov

Theoretical and Computational Investigations of Diarylide Yellows

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical methods are essential for probing the electronic structure and properties of diarylide yellow molecules, which directly influence their color, stability, and reactivity. These methods solve the electronic Schrödinger equation for a molecular system, providing detailed information about electron distribution, energy levels, and molecular geometry.

Density Functional Theory (DFT) Applications for Prediction of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure based on the electron density. DFT has been applied to study the structural parameters and charge density distribution of organic molecules, including those relevant to pigments. guidechem.comguidechem.com Optimized molecular structures obtained using DFT calculations at levels such as B3LYP/6-31++(d,p) have been used as a basis for further computational studies, such as molecular dynamics simulations. guidechem.com DFT calculations can also be used to predict the solubility of organic pigments in different solvents by determining charge density distribution and physical properties like melting point and enthalpy of fusion. guidechem.com Furthermore, dispersion-corrected DFT (DFT-d) methods are employed in predicting possible crystal structures of organic pigments by performing lattice-energy minimizations. nih.gov Time-dependent density functional theory (TDDFT) computations have been utilized to investigate structural parameters and understand the photophysical properties of synthesized pigment analogs. wikipedia.org

Semi-Empirical Molecular Orbital Methods for Predictive Modeling of Photostability and Electronic Characteristics

Semi-empirical molecular orbital methods offer a computationally less expensive alternative to ab initio methods while still providing valuable insights into molecular properties. These methods were assessed for predicting the equilibrium molecular geometry, photostability, and electronic properties of new diarylide and pyrazolone (B3327878) pigments, including those based on nonmutagenic analogs of benzidine (B372746). ontosight.aiwikidata.org Several semi-empirical methods have been evaluated for geometry prediction, such as MNDO, MINDO/3, AM1, and PM3. ontosight.aiwikidata.org For predicting the wavelength of maximum absorption, methods like PPP, CNDO/1, CNDO/2, INDO/1, and INDO/2 Hamiltonians have been assessed. ontosight.aiwikidata.org Comparisons between predicted equilibrium geometries and single crystal X-ray crystallographic data have shown that PM3 can provide more accurate predictions for crystal structures of pigment intermediates with primary amino substituents, while an AM1 protocol was more accurate for pigments with intramolecular hydrogen bonding. ontosight.ai Semi-empirical methods, which account for all valence electrons, offer advantages in applicability to a wider range of compounds and the calculation of various physical properties, including thermodynamic properties. wikipedia.org

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into dynamic processes and interactions. MD simulations can reveal characteristics emerging from molecular-level interactions within polymer systems, such as fractional free volume, relaxation phenomena, and glass transition temperature. guidechem.com

Modeling Pigment-Polymer Interactions at the Molecular Level

MD simulations can be used to investigate the interactions between polymers and additives, including pigments, at a molecular level. guidechem.com For instance, MD simulations employing force fields like OPLS-AA have been used to represent the bonded and nonbonded interaction parameters for polymers like polyvinyl chloride (PVC) and various additives. guidechem.com These simulations allow for the quantification of polymer-additive interactions, which is crucial for understanding the behavior and influence of pigments within polymer matrices. guidechem.com Parameters for MD simulations, such as atomic charges for additive molecules, can be acquired using methods based on optimized molecular structures obtained from DFT calculations. guidechem.com

Investigation of Supramolecular Assembly and Intermolecular Interactions of this compound Molecules

The performance and properties of organic pigments, including diarylide yellows, are significantly influenced by their solid-state structure, which is determined by the supramolecular assembly and intermolecular interactions of the molecules. nih.govnih.govcolorbloomdyes.comthegoodscentscompany.com Computational methods, including lattice energy minimizations using force fields and quantum mechanical methods like DFT-d, are used to predict possible crystal structures by optimizing structures based on energy. nih.govnih.gov These studies can reveal details about hydrogen bond patterns, packing arrangements, and the influence of molecular structure on crystal packing. nih.govnih.gov For example, quantum mechanical calculations have been used to understand how the twisting of the biaryl fragment in this compound pigments affects color strength, suggesting that packing effects play a significant role in the observed color properties of different crystal structures. nih.govwikipedia.org Intermolecular interactions, such as π-π stacking and hydrogen bonding, are key factors influencing the formation of predefined packing motifs and the emergence of desirable properties in organic materials. wikipedia.orgnih.gov

Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling for Diarylide Yellows

Computational toxicology and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict potential biological activities and environmental impacts of chemical compounds based on their molecular structures. Computational toxicology has been used to predict the potential mutagenesis and/or carcinogenesis of byproducts associated with the production of this compound pigments, such as PCB-11. nih.gov QSAR models are utilized in hazard and risk assessment frameworks. amazonaws.com While only a limited number of QSAR models are available for predicting chronic aquatic toxicity, ongoing research aims to enhance their predictive capacities. amazonaws.com Some this compound pigments, such as PY14 and PY83, have been included in screening criteria related to persistence, bioaccumulation, and toxicity (PBT) assessments, although analytical challenges have been noted. amazonaws.com QSAR modeling has been discussed in relation to this compound pigments as a method for predicting properties based on structural features. nih.gov

Performance and Stability Research on Diarylide Yellow Pigments

Photostability Mechanisms and Degradation Kinetics of Diarylide Yellows

The photostability of diarylide yellow pigments is a critical factor determining their suitability for applications subjected to light exposure. These pigments are generally recognized for having significantly reduced lightfastness, which is a primary reason they are typically not used in artistic paints canada.cacanada.ca. Under aerobic environmental conditions, this compound pigments are expected to undergo slow degradation in water, soil, and sediments publications.gc.ca.

Influence of Molecular Structure and Crystal Packing on Lightfastness

The lightfastness of this compound pigments is intrinsically linked to their molecular structure and how these molecules are arranged in the crystal lattice canada.caCurrent time information in Powiat rzeszowski, PL.. Although often depicted with an azo (-N=N-) linkage, crystallographic studies of related compounds suggest they predominantly exist as keto-hydrazide tautomers wikipedia.orgwikipedia.org. The specific crystal packing arrangements, such as the herring-bone or double herring-bone structures observed in Pigment Yellow 13 and 14, can influence the pigment's interaction with light and environmental elements, thereby affecting its stability researchgate.net.

Photo-induced Degradation Pathways under Environmental and Application Conditions

Photo-induced degradation of this compound pigments can occur when they are exposed to light in various environments and applications. Under aerobic conditions, these pigments are expected to degrade slowly publications.gc.ca. The degradation process is initiated by the absorption of light, leading to chemical transformations within the pigment molecule. While detailed specific pathways require further in-depth study, the general understanding is that light exposure facilitates the breakdown of the pigment structure.

Mechanisms of Color Fading in this compound Pigments

Color fading in this compound pigments is a direct result of their degradation upon exposure to light. The mechanisms responsible for this fading are tied to the photo-induced degradation pathways that modify the part of the molecule responsible for color (the chromophore). As the pigment degrades, its light absorption and reflection properties change, leading to a visible reduction in color intensity or an alteration of the hue. The inherent lower lightfastness of diarylide yellows makes them susceptible to fading in applications with significant light exposure canada.cacanada.ca.

Thermal Stability Research and Decomposition Product Analysis of Diarylide Yellows

Thermal stability is another vital characteristic for this compound pigments, particularly in applications involving elevated temperatures, such as the processing of plastics and certain printing techniques. Due to the potential formation of toxic decomposition products, this compound pigments are generally not recommended for use in polymers processed at temperatures exceeding 200°C researchgate.netartspectrum.com.auavient.com.

Investigation of Formation and Release of Aromatic Amines at Elevated Temperatures

A primary concern regarding the thermal stability of this compound pigments is the potential for the formation and subsequent release of aromatic amines when subjected to elevated temperatures Current time information in Powiat rzeszowski, PL.artspectrum.com.auresearchgate.netontosight.ai. Research indicates that processing temperatures above 200°C can induce the thermal decomposition of these pigments, leading to the liberation of aromatic amines researchgate.netartspectrum.com.auavient.comresearchgate.net. A notable example of an aromatic amine that can form at temperatures exceeding 200°C is 3,3'-dichlorobenzidine (B165656) artspectrum.com.auartspectrum.com.au. This decomposition process represents a significant limitation for their use in high-temperature applications researchgate.net.

Mechanistic Studies of Thermal Degradation Pathways

Mechanistic studies on the thermal degradation of this compound pigments aim to elucidate the chemical reactions that occur at elevated temperatures. Literature suggests that this compound and orange pigments can decompose into monoazo species at temperatures above 200°C nih.gov. This decomposition involves the cleavage of chemical bonds within the pigment molecule. Thermogravimetric analysis (TGA) has demonstrated that the decomposition of this compound can commence above 100°C, suggesting that degradation can occur at temperatures below the commonly cited 200°C threshold, depending on the specific pigment and conditions nih.gov. The resulting decomposition products, such as monoazo species, may possess different properties, including increased solubility in organic solvents compared to the original diarylide pigments nih.gov. The observed color change upon heating is attributed to a combination of pigment dissolution and its thermal decomposition nih.gov.

Thermal stability data can vary among different this compound pigments. For instance, Pigment Yellow 83 has a reported melting point range of 380°C to 400°C ontosight.ai and a decomposition temperature of 300°C (for the pigment itself) solidflow.it. Pigment Yellow 17 shows a heat stability of 199°C in both paint and HDPE applications pigments.com. Pigment Yellow 12 has a melting point of 320°C wikipedia.org. In comparative studies, Pigment Yellow 73 exhibits heat resistance up to 180°C, Pigment Yellow 74 up to 200°C, and Pigment Yellow 83 up to 220°C, with the superior heat resistance of PY83 linked to its halogenated structure .

The following table presents some reported thermal stability data for selected this compound pigments:

Pigment NameCAS NumberMelting Point (°C)Decomposition Temperature (°C)Heat Resistance (°C) (Application Dependent)
Pigment Yellow 126358-85-6320 wikipedia.org>100 nih.gov, >200 nih.gov-
Pigment Yellow 135102-83-0->200 researchgate.net-
Pigment Yellow 145468-75-7->200 researchgate.net-
Pigment Yellow 174531-49-1--199 (Paint, HDPE) pigments.com
Pigment Yellow 7313515-40-7--Up to 180
Pigment Yellow 746358-31-2--Up to 200
Pigment Yellow 835567-15-7380-400 ontosight.ai300 (pigment) solidflow.it, >200 artspectrum.com.auUp to 220

Note: Melting and decomposition temperatures can be influenced by impurities and additives in commercial pigment formulations publications.gc.ca. Heat resistance values are often application-specific and can vary based on the matrix in which the pigment is dispersed.

Research on Pigment-Polymer Interactions and Their Impact on Application Performance

Studies have investigated the compatibility of pigments with crystalline polymers, noting that some pigments may interact with the polymer in ways that lead to unexpected effects lboro.ac.uklboro.ac.uk. The solubility of this compound pigments in certain organic vehicles, such as mineral oils used in offset printing inks, can lead to recrystallization, impacting the pigment's performance and the rheological properties of the ink wiley-vch.de. This effect is dependent on both the processing temperature and the duration of exposure to heat wiley-vch.de.

Furthermore, the decomposition of diarylide pigments at elevated temperatures, typically above 100°C, can lead to the formation of more soluble colorants nih.gov. This decomposition has been observed in studies related to plastic recycling, where dissolved diarylide pigments contribute to the coloring of recycled polymers nih.gov. UV-Vis spectroscopy has shown shifts in absorption peaks for heated this compound solutions, validating structural changes upon heating nih.gov. The extent of yellowing in such processes is influenced by pigment loading and heating time, suggesting that the phenomenon involves both pigment dissolution and decomposition nih.gov.

Rheological Properties of this compound Dispersions and Formulations

The rheological properties of this compound pigment dispersions and formulations are critical for their processing and application performance, particularly in areas like printing inks and coatings researchgate.netgoogle.comgoogle.com. The flow and handling characteristics of these dispersions are influenced by factors such as pigment concentration, particle size distribution, and the presence of additives like dispersants researchgate.netgoogle.com.

Research has explored the use of rheology modifiers to improve the fluidity of non-aqueous diarylide pigment dispersions google.comgoogle.com. These modifiers, which can be derived from monoarylide or this compound pigments, are incorporated into the dispersion to enhance processing characteristics in applications like printing inks, paints, and plastics google.com.

Studies on the development of new dispersants, such as styrene-maleic anhydride (B1165640) (SMA) esters, for waterborne coatings and inks have evaluated their impact on the rheological properties of this compound dispersions pcimag.com. Different dispersants can lead to marked differences in dispersion viscosities pcimag.com. For example, in one study, various SMA esters were used to create Pigment Yellow 13 dispersions at a 37% pigment loading pcimag.com. The viscosities of these dispersions varied significantly depending on the specific ester used pcimag.com.

Dispersant Type Relative Dispersion Viscosity Pseudoplastic Character
NTX 7636 Moderate Moderate
NTX 7638 Moderate Moderate
NTX 7639 Substantially Lower Low
NTX 7643 Much Lower Moderate

Note: Data is illustrative and based on findings from a study on SMA esters as dispersants for Pigment Yellow 13 at 37% loading. pcimag.com

Optimizing the rheology of ink formulations containing this compound pigments is crucial for avoiding problems associated with jetting processes in inkjet printing researchgate.net. The ratio of pigment to resin can significantly impact the stability and rheological range of dispersions for such applications researchgate.net.

Surface Modification Strategies for Enhanced Pigment Performance

Surface modification is a key strategy employed to enhance the performance of this compound pigments, primarily by improving their dispersibility, stability, and interactions within various application media researchgate.netcabotcorp.com. Modifying the pigment surface can lead to better compatibility with the surrounding matrix, whether it is a polymer, solvent, or aqueous vehicle lboro.ac.ukcabotcorp.com.

Recent studies emphasize optimizing the dispersibility of this compound pigments, such as Pigment Yellow 73, through surface modifications to make them competitive with high-performance pigments like Pigment Yellow 83 . Surface modification techniques can involve attaching functional groups to the pigment surface, which can impart desired physiochemical properties cabotcorp.com. For water-based applications, attaching ionic and/or ionizable groups to the surface can eliminate the need for conventional dispersants and lead to stable pigment dispersions with favorable characteristics like high surface tension, low viscosity, small particle size, and reliable long-term stability cabotcorp.com.

Research on surface modification of other pigment types, such as copper (II) phthalocyanine, provides insights into the potential benefits for diarylide yellows mdpi.com. Modifying the surface can increase the Zeta potential of pigment particles, indicating improved stability and electrophoretic properties in non-polar media mdpi.com. This is achieved by successfully coating the pigment particles with modifying agents mdpi.com.

Surface modification can also influence the mechanical properties of formulations containing pigments. Studies have shown that the physical incorporation of modified pigments can slightly enhance the mechanical properties of painted films researchgate.net.

Environmental Fate and Ecotoxicological Research of Diarylide Yellows

Environmental Persistence and Degradation Pathways of Diarylide Yellows

The environmental persistence of diarylide yellow pigments is influenced by their physical and chemical properties, such as very low water solubility and particulate nature. publications.gc.cacanada.ca Experimental data suggest that these pigments degrade slowly in environmental matrices under aerobic conditions. publications.gc.cacanada.ca

Biodegradation Studies in Aquatic, Soil, and Sediment Environments under Aerobic and Anaerobic Conditions

Studies indicate that this compound pigments are expected to degrade slowly in water, soil, and sediments under aerobic conditions. publications.gc.cacanada.ca While specific detailed biodegradation studies on diarylide yellows in aquatic, soil, and sediment environments under both aerobic and anaerobic conditions were not extensively detailed in the search results, research on the biodegradation of other persistent organic pollutants, such as PCBs and azo dyes, provides context for the complexities involved. For instance, anaerobic dehalogenation can be an important process for highly chlorinated compounds in aquatic sediments, followed by aerobic degradation of the less chlorinated products. researchgate.net However, this compound pigments are generally considered not readily biodegradable. oecd.org The low bioavailability of this compound pigments likely contributes to their limited biodegradation. publications.gc.cacanada.ca

Photo-degradation Mechanisms in Aqueous and Solid Matrices

Experimental data on the photodegradation of this compound pigments in air are limited. publications.gc.ca However, predictions using models suggest relatively short half-lives (1.7–4.9 hours) based on indirect reactions with hydroxyl radicals in air. publications.gc.ca This is consistent with their generally reduced light-fastness, which is why they are typically not used in artists' colors. publications.gc.ca While specific mechanisms for this compound photodegradation in aqueous and solid matrices were not extensively detailed, studies on the photodegradation of other dyes in these media highlight the potential for photocatalytic degradation in the presence of catalysts like titanium dioxide under UV irradiation in aqueous solutions. proquest.com Photodegradation can also occur in solid matrices, although the degradation rate might be lower compared to aqueous solutions due to diffusion limitations. mpg.de

Electrochemical Behavior and Degradation Pathways in Environmental Systems

Identification and Fate of Chemical Transformation Products in the Environment

A key concern regarding the environmental fate of this compound pigments is their potential to degrade under certain conditions to release 3,3'-dichlorobenzidine (B165656) (DCB). wikipedia.org DCB is a known carcinogen and is listed in the U.S. EPA's Toxics Release Inventory. wikipedia.org There is also evidence suggesting that the use of this compound pigments can introduce PCB 11 (3,3'-dichlorobiphenyl) into the environment, which is structurally similar to DCB and is considered a persistent environmental pollutant associated with modern pigment manufacturing. wikipedia.orgresearchgate.net PCB-11 can enter aquatic ecosystems through industrial discharge and its chemical stability contributes to its environmental persistence and bioaccumulation. researchgate.net The fate of other potential transformation products of diarylide yellows in the environment would depend on their specific chemical structures and properties.

Environmental Transport and Distribution of Diarylide Yellows

The environmental transport and distribution of this compound pigments are primarily influenced by their physical and chemical properties, particularly their low water solubility and particulate nature. publications.gc.cacanada.ca

Adsorption and Desorption Mechanisms on Environmental Sorbents (e.g., soil, sediment)

The physical and chemical properties and the particulate nature of this compound pigments suggest that soil and sediments are the major environmental media to which they partition. publications.gc.cacanada.ca Their very low solubility in both water and octanol (B41247) indicates a tendency to adsorb onto solid matrices. canada.ca Studies on the adsorption and desorption of other organic contaminants, such as pesticides and dyes, on soil and sediment highlight the importance of factors like soil organic carbon content, pH, and contact time in these processes. bajas.edu.iqresearchgate.net The strength of adsorption can significantly influence the mobility and bioavailability of chemicals in the environment. bajas.edu.iq While specific quantitative data on the adsorption and desorption mechanisms of individual this compound pigments were not detailed in the search results, their inherent properties suggest strong adsorption to soil and sediment particles, which would limit their mobility in aquatic and terrestrial environments. publications.gc.cacanada.ca This limited mobility contributes to their persistence in these compartments. canada.ca

Environmental Fate Modeling for Predicted Environmental Concentrations (PEC) in various compartments

This compound pigments typically exist as solid particles with very low solubility in both water and octanol canada.cacanada.ca. Their physical and chemical properties, particularly their particulate nature and low solubility, suggest that soil and sediments are the primary environmental compartments to which they partition canada.cacanada.ca. Fugacity modeling, a common approach for predicting the environmental distribution of chemicals, is considered not applicable for these pigments due to their "model-difficult" particulate character canada.ca.

Predicted Environmental Concentrations (PEC) for this compound pigments have been estimated based on industrial release scenarios. These estimations are used to evaluate potential exposure to these substances in the environment canada.ca. Predicted No-Effect Concentration (PNEC) values for relevant environmental compartments (soil, sediment, and water) are calculated using experimental critical toxicity values (CTVs) canada.ca. Risk quotient values (PEC/PNEC) calculated for soil, sediment, and water have been reported to be much lower than 1, suggesting that harm to organisms in these media is not expected canada.ca.

Experimental data indicate that this compound pigments are expected to degrade slowly in water, soil, and sediments under aerobic conditions canada.ca. The environmental persistence of these pigments in anoxic environments is an area of uncertainty, although the unique physical state and very low water solubility are expected to limit the availability of molecules for biotic reduction and thus limit the formation of degradation products publications.gc.ca.

Ecotoxicity Assessment of Diarylide Yellows and Their Metabolites

Empirical data are primarily considered for assessing the ecological effects of this compound pigments due to the high uncertainty associated with modeling their ecotoxicity canada.ca. Available studies indicate that this compound pigments are not expected to be harmful to aquatic, soil-dwelling, or sediment-dwelling organisms at low concentrations canada.ca.

While this compound pigments themselves exhibit low toxicity and limited bioavailability, their potential to degrade, particularly at elevated temperatures, into potentially harmful aromatic amines like 3,3'-dichlorobenzidine (DCB) is a consideration wikipedia.orgartspectrum.com.aupigments.com. However, investigations on structurally analogous diarylide azo pigments have shown that little to no azo cleavage occurs with this class of substances canada.ca.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., fish, daphnia, algae)

Acute and chronic aquatic toxicity studies have been conducted on this compound pigments canada.ca. Due to their very low water solubility, exposure of aquatic organisms to these pigments is expected to be low oecd.org. Studies have shown no effect at saturation in acute and chronic aquatic ecotoxicity tests where solvents were not used canada.ca. The acute LC50/EC50 values for fish and daphnia are reported to be above the water solubility limit oecd.org. Similarly, in algal tests, the ErC50s were also above the water solubility limit oecd.org.

While some algal studies reported effects on biomass, significant fluctuations were observed, and further testing indicated no effects at solubility oecd.org. The No Observed Effect Concentration (NOEC) in a daphnia chronic reproduction study was set at the water solubility limit as no effects were reported at the tested concentration oecd.org. No toxicity towards microorganisms was observed at the solubility limit oecd.org.

Data from aquatic toxicity studies are crucial for determining the environmental hazard classification of a chemical and for calculating Predicted No-Effect Concentrations (PNECs) for the aquatic environment chemsafetypro.commdpi.com.

Toxicity to Soil-Dwelling and Sediment-Dwelling Organisms

The physical and chemical properties of this compound pigments suggest that soil and sediments are major environmental compartments where these substances will be found canada.cacanada.ca. Due to their limited bioavailability, no effects were observed at high concentrations (e.g., 1000 mg/kg dry weight) in chronic soil and sediment toxicity studies canada.caoecd.org.

Reliable long-term studies on sediment-dwelling organisms (e.g., Lumbriculus variegatus) and earthworms (Eisenia fetida) exposed to this compound pigments (such as Pigment Yellow 12 and Pigment Yellow 83) have shown no statistically significant differences between test groups and controls at tested concentrations (e.g., 1000 mg/kg sediment dry weight or soil dry weight) oecd.org. The 28-day NOECs for mortality and biomass, and the 56-day NOECs for reproduction in earthworms, were 1000 mg/kg soil dry weight (nominal) oecd.org.

The potential toxicity to soil and sediment organisms is considered likely to be low, consistent with their low bioaccumulation potential and physical-chemical properties, although the lack of suitable whole organism toxicity data for some specific substances means this cannot always be definitively confirmed canada.ca.

Bioavailability and Bioaccumulation Potential in Environmental Organisms

This compound pigments are not expected to bioaccumulate significantly in organisms due to their physical and chemical properties, including their particulate nature, very low solubility in water and octanol, high molecular weight, and large molecular size canada.ca. Experimental data support this, showing low experimental log (Soct/Sw) values and very low experimental Bioconcentration Factor (BCF) values (less than or equal to 6.2 L/kg), indicating a low bioaccumulation potential in aquatic organisms canada.ca.

Impact on Aquatic and Terrestrial Ecosystems and Food Chains

Based on the available ecological information, including low predicted environmental concentrations and low observed toxicity, this compound pigments are not expected to cause immediate or long-term harmful effects on the environment or its biological diversity canada.cacanada.ca. The calculated risk quotient values (PEC/PNEC) being much lower than 1 for water, soil, and sediment compartments indicate that harm to organisms in these media is not expected canada.ca.

While this compound pigments themselves have low bioaccumulation potential, the inadvertent production of polychlorinated biphenyls (PCBs) during their manufacturing process introduces substances known to be persistent, bioaccumulative, and toxic, which can enter and move up the food chain wa.govwa.gov. PCBs are ubiquitous in the environment and are found in animals throughout the food chain wa.gov. Observed tissue concentrations of PCBs in organisms can result from bioaccumulation up the food chain and from sediment exposures wa.gov.

The interlinking of terrestrial and aquatic food webs means that contaminants in one ecosystem can potentially impact the other omicsonline.org. However, the direct impact of this compound pigments themselves on aquatic and terrestrial ecosystems and food chains is considered low due to their limited bioavailability and low toxicity canada.cacanada.caoecd.org.

Inadvertent Production and Environmental Significance of Polychlorinated Biphenyls (PCBs) in this compound Manufacturing

The production of this compound pigments can inadvertently generate trace amounts of polychlorinated biphenyls (PCBs), particularly PCB 11 (3,3'-dichlorobiphenyl) wa.govchesapeakebay.netresearchgate.netnih.gov. This occurs during manufacturing processes that involve chlorinated compounds, either as reactants or solvents, leading to side reactions that form PCBs acs.org.

Although the intentional manufacture of PCBs has been banned in many parts of the world, their inadvertent generation during certain chemical production processes, including pigment manufacturing, continues to be a source of environmental contamination researchgate.netnih.gov. Regulatory schemes often allow inadvertent PCB production below certain concentration limits (e.g., less than 25 mg/kg with a 50 mg/kg maximum in the United States) researchgate.netacs.org.

PCB 11, a congener not typically found in technical PCB mixtures like Aroclors, has been identified as a significant impurity in many organic pigments, notably this compound researchgate.netresearchgate.net. The use of consumer products containing these pigments can result in the dispersion of PCB 11 into the environment acs.orgacs.org. PCB 11 has been detected in various environmental compartments globally, including air, water, sediment, soil, and biota researchgate.netresearchgate.net.

Data Tables

Environmental CompartmentPredicted Environmental Concentration (PEC)Predicted No-Effect Concentration (PNEC)Risk Quotient (PEC/PNEC)Expected Harm to Organisms
WaterEstimated based on industrial releaseCalculated from experimental CTVsMuch lower than 1Not expected
SoilEstimated based on industrial releaseCalculated from experimental CTVsMuch lower than 1Not expected
SedimentEstimated based on industrial releaseCalculated from experimental CTVsMuch lower than 1Not expected

PCB 11 as a Byproduct: Formation, Distribution, and Environmental Levels

PCB 11 is a non-Aroclor PCB congener that is not a significant component of the commercial Aroclor mixtures that were banned. paint.orgnau.edu Its presence in the environment has been linked to its inadvertent formation during the manufacturing process of certain organic pigments, with this compound pigments being a principal source. paint.orgnau.eduresearchgate.net The formation of PCB 11 is believed to occur during the "diazotization" stage in the synthesis of diarylide pigments, where the starting material 3,3'-dichlorobenzidine can break down to form PCB 11, which is then retained in the final pigment. srrttf.orgwikipedia.org

Studies have detected PCB 11 in a variety of commercial paint pigments and consumer products, including printed paper, cardboard, magazines, plastic bags, and textiles. nau.eduresearchgate.netfoodpackagingforum.org The concentrations of PCB 11 in these products can vary. For instance, yellow printed parts of clothing have shown significantly higher concentrations of PCB 11 compared to black printed parts. foodpackagingforum.org

Once released into the environment through the use and disposal of pigmented products, PCB 11 has been detected in various environmental matrices globally, including ambient air, wastewater, stormwater, surface waters, snow, ice, sediment, soil, plants, animals, and even humans. researchgate.netnih.govacs.org Its widespread presence suggests ubiquitous environmental sources. nau.edu

Research in specific locations has highlighted the contribution of diarylide pigments to environmental PCB 11 levels. For example, PCB 11 has been found in the New York/New Jersey Harbor and the Delaware River, with its presence attributed to the inadvertent generation in diarylide pigment manufacturing and subsequent release from consumer goods. paint.orgnau.edu Despite the absence of known diarylide pigment manufacturers in the Delaware River watershed, PCB 11 loads have been observed to exceed the total maximum daily load (TMDL) for the sum of PCBs, suggesting diffuse sources like pigmented products. nau.edu

Estimates of the total inadvertent generation of PCB 11 from diarylide pigments vary. One estimate suggested a global inadvertent generation of PCB 11 from diarylide pigments at 0.15 metric tons in 2006, based on a corrected estimate of global pigment production. paint.org Another estimate from 2006, using an estimated PCB-11 content of 38 ppb in this compound pigments, calculated a worldwide production of 1.5 tons of PCB 11 via this route. nau.edunih.gov

While diarylide pigments are considered a significant source, other potential sources of PCB 11 in the environment, such as incineration, photochemical dechlorination of higher-level PCB congeners, and other non-pigment containing products, have also been considered. paint.org However, studies examining the ratios of PCB 11 to other PCB congeners, like PCB-4, in locations with known dechlorination activity suggest that dechlorination of higher-level congeners may not be a significant source of PCB 11 in certain urban waterways, further supporting the role of pigments. paint.orgnau.edu

Data on PCB 11 concentrations in various environmental compartments illustrate its distribution.

Environmental MatrixLocationConcentration Range (approximate)Citation
AirUrban Chicago, USA24 pg/m³ (annual mean) researchgate.net
Surface WaterNew York/New Jersey Harbor, USAVaried paint.org
Surface WaterDelaware River, USAVaried paint.orgnau.edu
Consumer Goods (Paper/Cardboard)Various Countries0.27 to 86 ppb acs.org
Consumer Goods (Clothing)Various CountriesDetected (higher in yellow areas) foodpackagingforum.org

Regulatory Implications of Inadvertent PCB Formation in Pigments

The inadvertent formation of PCBs, including PCB 11, in pigment manufacturing has significant regulatory implications. Although intentional PCB production is banned, regulations in many jurisdictions, such as those under the U.S. Toxic Substances Control Act (TSCA), permit the inadvertent generation of PCBs in excluded manufacturing processes, provided certain concentration limits are met. paint.orgepa.govrutgers.edu In the United States, the limit for inadvertently generated PCBs in products is typically an annual average of less than 25 parts per million (ppm) and a maximum of 50 ppm. paint.orgepa.govsrrttf.org Releases to ambient air and water also have specified limits. srrttf.org

These regulatory frameworks aim to control the levels of inadvertently generated PCBs entering commerce and the environment. However, the widespread use of pigments in numerous consumer products means that even low concentrations of PCB 11 in pigments can contribute to a continuous diffuse source of this congener to the environment. srrttf.orgwa.gov

The presence of PCB 11 from pigments can pose challenges for meeting environmental quality standards for total PCBs in waterways. nau.eduwa.gov Even in areas without direct pigment manufacturing facilities, the use and disposal of pigmented products can lead to detectable and potentially problematic levels of PCB 11 in surface waters. nau.edu

The ongoing release of inadvertently generated PCBs from pigments is considered a "new and continual source" to the environment, contrasting with efforts focused on managing legacy PCB sources. wa.gov This highlights the importance of addressing inadvertent formation at the manufacturing stage and exploring alternative pigment chemistries or production processes that minimize or eliminate PCB generation. rutgers.eduwa.gov

Regulatory discussions and initiatives, such as those by the Spokane River Regional Toxics Task Force, acknowledge the ubiquity of inadvertent PCBs in pigments and their contribution to environmental contamination, particularly in waterways. srrttf.orgsrrttf.org These efforts aim to inform stakeholders and explore strategies, including green chemistry and voluntary market-based approaches, to reduce the input of inadvertent PCBs from sources like pigments used in paper and packaging materials. srrttf.org

The presence of inadvertently generated PCBs in pigments and their subsequent release into the environment underscore the need for continued monitoring, research into alternative materials and processes, and potentially updated regulatory approaches to minimize this diffuse source of PCB contamination.

Toxicological and Human Health Research of Diarylide Yellows

Mechanisms of Toxicity and Metabolic Pathways of Diarylide Yellows

The potential for diarylide yellow pigments to exert toxic effects is closely linked to their absorption and metabolic transformation within biological systems.

In Vivo Metabolism and Absorption Studies in Biological Systems

In vivo studies investigating the absorption and metabolism of this compound pigments, primarily through oral and intratracheal routes, have generally indicated negligible absorption and/or azo bond cleavage of the parent pigments. canada.cauzh.chindustrialchemicals.gov.au For instance, studies on Pigment Yellow 12 in rats showed that the entire administered oral dose was recovered in the faeces, with radioactivity in blood remaining at background levels after oral or dermal application. nih.gov Similarly, oral and intratracheal exposure to certain this compound pigments did not lead to detectable cleavage of the azo bond in vivo. uzh.ch Some studies reported very low levels of potential azo bond cleavage metabolites, such as 3,3′-dichlorobenzidine (3,3′-DCB) adducts, after oral exposure in rats, but these findings were considered equivocal and potentially attributable to impurities in the pigment samples. industrialchemicals.gov.auiarc.fr The limited bioavailability of these pigments is attributed to their very low solubility in water and octanol (B41247), as well as their particulate nature and large molecular size. oecd.orgcanada.capublications.gc.cacanada.ca

Role of Azo Bond Cleavage in Metabolic Activation

Azo bond cleavage is a key metabolic pathway for many azo dyes, typically mediated by azoreductase enzymes in the liver and intestinal flora, leading to the formation of aromatic amines. canada.casdc.org.uk However, for poorly soluble azo pigments like diarylide yellows, biological azo bond cleavage is not considered to occur to the same extent as with more soluble azo dyes. publications.gc.cacanada.ca The low water solubility of these pigments generally makes the azo bond less accessible for intracellular enzymatic breakdown. canada.ca While some in vitro studies with intestinal flora did not find evidence of metabolism, the potential for degradation through other pathways, such as photocleavage, exists. canada.cauzh.chindustrialchemicals.gov.au Despite the general lack of in vivo azo bond cleavage observed, the high hazard potential of the benzidine (B372746) derivative moiety present in diarylide yellows, specifically 3,3′-DCB, necessitates evaluation of this potential pathway. publications.gc.ca

Formation of Aromatic Amine Metabolites and Their Toxicological Significance

The primary concern regarding the metabolism of this compound pigments is the potential release of aromatic amines, particularly 3,3′-DCB, through the reductive cleavage of the azo bond. publications.gc.cacanada.camst.dk Aromatic amines are a class of compounds, some of which are known or suspected carcinogens and/or genotoxins. publications.gc.cacanada.casdc.org.uk While biological azo bond cleavage of this compound pigments in vivo appears to be negligible, the presence of very low levels of 3,3′-DCB has been detected in some studies, potentially due to impurities in the parent pigment compounds that are absorbed and subsequently metabolized. oecd.org The potential breakdown products, such as 3,3′-DCB, are considered to be reasonably anticipated human carcinogens. industrialchemicals.gov.au However, studies have reported that this compound pigments themselves were not found to induce carcinogenic effects in long-term studies in rats and mice. oecd.orgcanada.canih.gov

Genotoxicity Research of Diarylide Yellows

Genotoxicity studies are conducted to assess the potential of a substance to cause damage to genetic material. Various in vitro and in vivo methods are employed for this purpose. ospar.org

In Vitro Genotoxicity Studies (e.g., Ames Test, Chromosomal Aberrations, Sister Chromatid Exchange)

In vitro genotoxicity studies on this compound pigments, including bacterial reverse mutation assays (Ames test), chromosomal aberration tests, and sister chromatid exchange (SCE) tests, have generally yielded negative results. oecd.orgmst.dkuzh.chindustrialchemicals.gov.au For example, Pigment Yellow 12, 13, 83, and 176 tested negative in bacterial reverse mutation assays using various Salmonella typhimurium strains, both with and without metabolic activation. industrialchemicals.gov.au These studies did not observe cytotoxic or genotoxic effects. industrialchemicals.gov.au Pigment Yellow 12 also did not induce clastogenic effects in mammalian cells, and based on the structural similarity, other this compound pigments are predicted to behave similarly. oecd.org While most insoluble pigments, including diarylide yellows, have not shown adverse effects in bacterial mutagenicity tests, occasional positive results have been attributed to impurities. mst.dkresearchgate.net

Ames Test Results for Selected this compound Pigments

PigmentStrains Tested (with/without S9)ResultReference
Pigment Yellow 12TA98, TA100, TA102, TA1535, TA1537Negative industrialchemicals.gov.au
Pigment Yellow 13TA98, TA100, TA102, TA1535, TA1537Negative industrialchemicals.gov.au
Pigment Yellow 83TA98, TA100, TA102, TA1535, TA1537Negative industrialchemicals.gov.au
Pigment Yellow 176TA98, TA100, TA102, TA1535, TA1537Negative industrialchemicals.gov.au
Pigment Yellow 1Not specifiedNegative mst.dk
Pigment Yellow 74Not specifiedNegative mst.dk

Chromosomal Aberration and Sister Chromatid Exchange Studies

PigmentTest SystemEndpointResultReference
Pigment Yellow 12Mammalian cells (in vitro)ClastogenicityNo effects oecd.org
Pigment Yellow 12Mice (in vivo)Sister Chromatid ExchangeNot observed uzh.ch
Pigment Yellow 83Mice (in vivo)Sister Chromatid ExchangeNot observed uzh.ch
Pigment Yellow 12In vitroGenotoxicity, MutagenicityNot observed uzh.ch
Pigment Yellow 13In vitroGenotoxicity, MutagenicityNot observed uzh.ch
Pigment Yellow 83In vitroGenotoxicity, MutagenicityNot observed uzh.ch

In Vivo Genotoxicity Assessments (e.g., Micronucleus Test)

In vivo genotoxicity assessments, such as the micronucleus test, are used to detect chromosomal damage or loss in intact animals. criver.com Studies involving Pigment Yellow 12, 13, and 83 have not found them to be genotoxic in micronucleus tests in vivo. uzh.ch This further supports the findings from in vitro studies regarding the lack of genotoxic potential for these pigments.

Mechanistic Insights into DNA-Reactive and Non-DNA-Reactive Genotoxicity

Research into the genotoxicity of diarylide yellows has explored both potential DNA-reactive and non-DNA-reactive mechanisms. Some studies suggest that this compound pigments themselves are not genotoxic in vitro or in vivo. uzh.ch However, a key concern is the potential for these pigments to metabolize and release 3,3'-dichlorobenzidine (B165656) (DCB), a known animal carcinogen and a suspected human carcinogen. oup.comcdc.gov The reductive cleavage of the azo bond, potentially by intestinal bacteria or liver azo reductases, could lead to the liberation of DCB. oup.comca.gov DCB is suspected to be a genotoxic carcinogen because, in analogy to other aromatic amines, it can be metabolically activated to N-hydroxylamines, which can then undergo covalent interactions with DNA, forming DNA adducts. oup.com

Despite the potential for DCB release, studies investigating the bioavailability of DCB from insoluble diarylide azo pigments like Pigment Yellow 13 and Pigment Yellow 17 in rats have shown a lack of bioavailability of DCB from these pigments. oup.com Small amounts of DCB detected in some instances were attributed to contamination by soluble monoazo compounds rather than the breakdown of the insoluble diarylide pigment itself. oup.com This suggests that for certain diarylide yellows, the intact pigment may not readily release genotoxic metabolites under typical exposure conditions.

Carcinogenicity Research of Diarylide Yellows

The carcinogenicity of diarylide yellows has been investigated through long-term animal studies and analyses of epidemiological data.

Long-Term Animal Carcinogenicity Studies and Epidemiological Data Analysis

Long-term oral carcinogenicity studies in rats and mice with Pigment Yellow 12 and Pigment Yellow 83 have not found evidence of induced carcinogenic effects. uzh.ch For instance, a bioassay of technical-grade diarylanilide yellow (C.I. Pigment Yellow 12) in Fischer 344 rats and B6C3F1 mice, where the pigment was administered in feed at high concentrations for 78 weeks, did not show a treatment-related increase in the incidence of neoplasms. nih.govnih.gov

Epidemiological studies on this compound pigments are limited. However, studies on workers exposed to mixtures of benzidine and 3,3'-dichlorobenzidine, the precursor for diarylide yellows, have shown an increased risk of leukemia and bladder cancer. ca.gov It is important to note that these studies often involve exposure to the more bioavailable precursor chemicals rather than the finished pigments. No cancer epidemiology studies specifically on 3,3'-dichlorobenzidine-based compounds metabolized to 3,3'-dichlorobenzidine were identified in one review. ca.gov

Data from long-term animal studies are summarized in the table below:

Pigment TypeSpeciesRoute of AdministrationKey Finding on CarcinogenicityReference
Pigment Yellow 12Rats, MiceOral (in feed)No carcinogenic effects observed uzh.chnih.govnih.gov
Pigment Yellow 83Rats, MiceOral (in feed)No carcinogenic effects observed uzh.ch
Different this compound pigmentsMice, RatsOralNo specific toxicological effects and not carcinogenic oup.com

Understanding the Relationship between Mutagenicity and Carcinogenesis

The relationship between mutagenicity and carcinogenesis is a critical aspect of risk assessment for chemical compounds. For diarylide yellows, the primary concern regarding carcinogenicity is linked to the potential liberation of the mutagenic and carcinogenic metabolite, 3,3'-dichlorobenzidine (DCB). oup.com If diarylide yellows were to undergo significant metabolic cleavage to release DCB in vivo, the genotoxic potential of DCB could contribute to a carcinogenic effect. However, as discussed in Section 7.2.3, studies suggest limited bioavailability and metabolic cleavage of DCB from the intact pigment. oup.com In vitro and in vivo tests for genotoxicity of Pigment Yellow 12, 13, and 83 have generally been negative, including micronucleus and sister chromatid exchange tests in vivo. uzh.ch This lack of observed genotoxicity in standard tests for the pigments themselves aligns with the findings of no carcinogenic effects in long-term animal feeding studies.

Influence of Bioavailability on Carcinogenic Potential

The bioavailability of this compound pigments is considered a crucial factor influencing their potential carcinogenicity. Due to their particulate nature, very low solubility in water and octanol, high molecular weight, and large molecular size, this compound pigments are expected to have very low systemic bioavailability. publications.gc.cacanada.caeuropa.eu Substances that are not bioavailable cannot reach systemic biological targets, such as organs, tissues, or macromolecules, at concentrations sufficient to trigger systemic toxic effects, including carcinogenesis. europa.eu

Studies have supported the limited bioavailability of diarylide yellows. For example, after oral and dermal administration of C14-labelled Pigment Yellow 12 in rats, non-bioavailability was observed. etad.com The lack of recovery of free DCB in the urine of animals treated with this compound pigments in long and short-term feeding studies further supports the low bioavailability and limited metabolic cleavage to DCB in vivo. cdc.gov This limited bioavailability is considered a key reason for the lack of observed systemic toxicity and carcinogenic effects in animal studies. europa.eu

Molecular Level Interactions of Diarylide Yellows with Biological Macromolecules

Given their low systemic bioavailability, the extent to which intact this compound pigments interact directly with biological macromolecules like DNA, proteins, or enzymes at a molecular level within the body is expected to be limited. europa.eu The large molecular size and low solubility hinder their ability to cross cell membranes and reach intracellular targets where interactions with macromolecules would typically occur. etad.com

However, if metabolic cleavage to DCB were to occur, DCB and its metabolites, such as N-hydroxylamines, are known to interact covalently with DNA, forming adducts. oup.com The nitroso compounds, also metabolites of N-hydroxylamines, are known to react with sulfhydryl (-SH) groups in hemoglobin, forming stable sulfinic acid amides. oup.com These interactions with DNA and hemoglobin represent molecular-level interactions of the metabolite DCB, rather than the intact this compound pigment, with biological macromolecules.

The crystal structure of this compound pigments, such as Pigment Yellow 12 and Pigment Yellow 83, reveals that the molecules exist in the bisketohydrazone tautomeric form. researchgate.netresearchgate.net Intramolecular hydrogen bonding is observed within the molecules, contributing to their stable structure and low solubility. researchgate.netresearchgate.net This inherent molecular stability and insolubility are key factors limiting their bioavailability and subsequent potential for interaction with biological macromolecules in a systemic manner.

Occupational Exposure Research and Health Risk Assessment in Manufacturing and Use

Occupational exposure to this compound pigments can occur during manufacturing processes and their use in various industries, such as in the production of paints, inks, and plastics. oecd.orgcanada.ca The primary routes of occupational exposure are inhalation of dust and dermal contact. oecd.orgartspectrum.com.aulangridgecolours.com

Health risk assessments for occupational exposure take into account the inherent properties of the pigments, including their low toxicity and limited bioavailability. oecd.orgindustrialchemicals.gov.au While the pigments themselves are generally considered to have a low hazard profile, inhalation of dust can lead to local effects in the respiratory tract, such as irritation. artspectrum.com.aulangridgecolours.com Long-term inhalation exposure to high concentrations of pigment dust may lead to particle accumulation in the lungs and potentially cause chronic inflammation. uzh.ch

Studies have investigated the presence of potential contaminants, such as residual 3,3'-dichlorobenzidine (DCB), in this compound pigments and the potential for worker exposure to these impurities. cdc.govpublications.gc.ca While contamination levels are generally low, the presence of DCB is a concern due to its carcinogenic potential. cdc.govpublications.gc.ca However, the low bioavailability of DCB from the pigment matrix is considered to reduce this risk. oup.com

Risk management measures in occupational settings focus on minimizing exposure through engineering controls, such as ventilation, and the use of personal protective equipment (PPE), including gloves, aprons, safety glasses, and dust masks, particularly during handling and cleaning operations where dust generation is possible. artspectrum.com.aulangridgecolours.comindustrialchemicals.gov.au Despite the limited bioavailability, accumulation of pigment particles in the lungs has been observed in animal studies following inhalation exposure, highlighting the importance of controlling airborne dust levels in occupational environments. uzh.chindustrialchemicals.gov.au

Biomarkers of Exposure and Their Measurement

Assessing human exposure to diarylide yellows presents challenges due to their low solubility and limited absorption in the body oecd.orgpublications.gc.ca. The primary route of exposure for workers is inhalation of dust, while dermal contact is also possible oecd.org. For consumers, exposure is generally considered negligible as the pigments are typically bound within a matrix in finished products oecd.org.

Biomarkers of exposure for diarylide yellows are primarily explored through the potential release or presence of their precursor or degradation products. A key concern is the potential for these pigments to release 3,3'-dichlorobenzidine (3,3'-DCB), a compound classified as a reasonably anticipated human carcinogen wikipedia.orgindustrialchemicals.gov.au. Studies have investigated the presence of 3,3'-DCB as a potential biomarker. Very low levels of 3,3'-DCB have been detected in some studies following oral administration of certain this compound compounds in experimental animals, although this is thought to be potentially due to mono-azo impurities in the parent pigments oecd.org. No 3,3'-DCB was found in the urine of experimental animals after long-term oral or inhalation exposure in some studies oecd.org.

Another related compound, PCB 11 (3,3'-dichlorobiphenyl), has been identified as an inadvertent byproduct during the manufacturing of this compound pigments researchgate.netsrrttf.orgescholarship.orgnih.gov. PCB 11 has been detected in environmental samples and human serum, suggesting it can serve as a biomarker for exposure to sources including this compound pigments escholarship.orgnih.govresearchgate.net. Measurement of these potential biomarkers, such as 3,3'-DCB or PCB 11, typically involves sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) uzh.ch.

Research findings related to biomarkers of exposure are summarized in the table below:

Table 1: Research Findings on Potential Biomarkers of this compound Exposure

Potential BiomarkerFindingsMeasurement Method(s)Reference(s)
3,3'-Dichlorobenzidine (3,3'-DCB)Very low levels detected in some animal studies after oral exposure (potentially due to impurities); not found in urine after long-term oral or inhalation exposure.Sensitive techniques, GC-MS oecd.orguzh.ch
PCB 11 (3,3'-dichlorobiphenyl)Identified as an inadvertent manufacturing byproduct; detected in environmental samples and human serum.GC-MS, congener-specific analyses researchgate.netsrrttf.orgescholarship.orgnih.govresearchgate.net

Note: This is an interactive data table. Data can be sorted by clicking on the column headers.

Assessment of Potential Health Effects Mechanisms

The assessment of potential health effects mechanisms for diarylide yellows largely revolves around their bioavailability and the potential for the release of hazardous substances, particularly 3,3'-DCB. Due to their low solubility and limited absorption, the systemic toxicity of diarylide yellows through oral, dermal, and inhalation routes is generally considered low oecd.orgindustrialchemicals.gov.aupublications.gc.ca. The vast majority of ingested pigments are excreted unchanged in the faeces oecd.org.

However, concerns exist regarding potential effects from long-term or high-level exposure, as well as the implications of metabolic processes or degradation. While metabolism is generally not considered significant due to limited absorption, the potential for azo bond cleavage, which could release 3,3'-DCB, has been investigated oecd.orgindustrialchemicals.gov.aupublications.gc.ca. Studies using sensitive techniques have explored the presence of 3,3'-DCB adducts as indicators of such cleavage industrialchemicals.gov.au. Some in vivo studies in rats treated with diarylide azo pigments showed very low levels of 3,3'-DCB adducts, with authors suggesting these might be due to contamination rather than pigment cleavage industrialchemicals.gov.au. In vitro studies have not consistently found evidence of metabolism by intestinal flora uzh.ch.

Another potential mechanism relates to the physical properties of the pigments. Inhalation exposure can lead to the accumulation of pigment particles in the lungs, particularly at concentrations that may overload alveolar clearance industrialchemicals.gov.auuzh.chindustrialchemicals.gov.au. Long-term particle accumulation could potentially lead to chronic inflammation and subsequent respiratory tract effects uzh.ch. Studies in rats have observed yellow staining and accumulation of pigment particles in the lungs following inhalation exposure industrialchemicals.gov.auindustrialchemicals.gov.au.

Furthermore, the inadvertent presence and environmental dispersion of PCB 11, a byproduct of this compound manufacturing, raise concerns due to the known toxicity of PCBs, including potential neurotoxicity and other adverse health effects escholarship.orgnih.govresearchgate.netacs.org. While not a direct mechanism of the this compound pigment itself, it is a related health consideration stemming from their production.

Research findings on potential health effects mechanisms are summarized in the table below:

Table 2: Research Findings on Potential Health Effects Mechanisms

Proposed MechanismResearch FindingsRelevant Compounds/FactorsReference(s)
Release of 3,3'-Dichlorobenzidine (3,3'-DCB)Very low levels of 3,3'-DCB or adducts detected in some animal studies (potentially from impurities); in vitro studies on intestinal flora metabolism show inconsistent results; in vivo cleavage not consistently observed.Diarylide Yellows, 3,3'-DCB oecd.orgindustrialchemicals.gov.aupublications.gc.cauzh.chindustrialchemicals.gov.au
Particle Accumulation in LungsObserved in animal inhalation studies at higher concentrations; can lead to chronic inflammation.This compound Pigment Particles industrialchemicals.gov.auuzh.chindustrialchemicals.gov.au
Exposure to PCB 11 (Manufacturing Byproduct)PCB 11 is an inadvertent byproduct; detected in environment and human samples; PCBs are associated with various toxicities.PCB 11 researchgate.netsrrttf.orgescholarship.orgnih.govresearchgate.netacs.org

Regulatory Science and Risk Assessment Methodologies for Diarylide Yellows

Development and Application of Risk Assessment Methodologies for Diarylide Yellows

The risk assessment of diarylide yellow pigments involves evaluating potential exposures and effects on both human health and the environment. Methodologies are developed to estimate predicted environmental concentrations (PECs) and compare them to predicted no-effect concentrations (PNECs) to derive risk quotients (PEC/PNEC). canada.ca For environmental assessments, industrial release scenarios are often chosen to estimate potential exposure levels. canada.ca

Given their very low solubility in water and octanol (B41247), this compound pigments are expected to primarily partition to soil and sediments in the environment. canada.ca Risk assessment methodologies consider the physical and chemical properties of these pigments, including their particulate nature, which influences their bioavailability and potential for bioaccumulation. canada.ca Studies indicate that this compound pigments are not expected to bioaccumulate significantly due to their low solubility and large molecular size. canada.ca

Derivation of Predicted No-Effect Concentration (PNEC) Values for Environmental Compartments

The derivation of Predicted No-Effect Concentration (PNEC) values for environmental compartments like water, soil, and sediment is a critical step in the risk assessment process for this compound pigments. PNECs represent the concentration of a substance below which adverse effects are unlikely to occur. chemsafetypro.com These values are typically calculated by dividing experimental toxicity data, such as No Observed Effect Concentrations (NOECs) or median effective concentrations (EC50s), by appropriate assessment factors. chemsafetypro.com Assessment factors account for uncertainties, including interspecies variability and the extrapolation of acute data to chronic effects. chemsafetypro.comcanada.ca

Empirical data from ecotoxicity studies are used to derive PNEC values for this compound pigments in different environmental media. canada.ca For instance, chronic toxicity studies on soil and sediment dwelling organisms have shown no effects at concentrations of 1000 mg/kg (dry weight), which can inform the derivation of PNECs for these compartments. canada.ca For the aquatic environment, available acute and chronic ecotoxicity data are utilized. canada.ca When deriving PNECs for water, studies showing clear biological effects and employing conservative exposure scenarios (e.g., using dispersants to increase bioavailability) are preferred over studies where no effect was observed at saturation due to low solubility. canada.ca

Based on available data, calculated risk quotient (PEC/PNEC) values for this compound pigments in soil, sediment, and water have been found to be much lower than 1, suggesting a low risk of harm to organisms in these environments. canada.ca

Compliance with International and National Chemical Regulations Pertaining to Pigment Safety

Compliance with international and national chemical regulations is a key aspect of ensuring the safety of this compound pigments. Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the United States' TSCA (Toxic Substances Control Act) govern the manufacture, import, and use of chemical substances, including pigments. pigments.comtinadavies.comcomplianceandrisks.com

Under REACH, pigments are subject to registration requirements, and manufacturers and importers must provide data on their properties and potential risks. pigments.comreachcentrum.eu Some diarylide pigments have been pre-registered or registered under REACH. pigments.comreachcentrum.eudenizboya.com Regulatory frameworks also address the potential for diarylide pigments to release aromatic amines, such as 3,3'-dichlorobenzidine (B165656) (3,3'-DCB), particularly when processed at high temperatures. denizboya.com Regulations may restrict the use of pigments that can release certain banned amines above specified limits. denizboya.com

Compliance also involves adherence to regulations concerning specific applications, such as their use in food contact materials, toys, and cosmetics, although the extent of their use in certain applications like food and drugs may be limited in some regions. denizboya.comnavpadpigments.comcanada.ca Regulatory statements and safety data sheets provide information on compliance status and safe handling practices. navpadpigments.comchemos.deactylis.com

Systematic Review Methodologies in Environmental Health Science Applied to Pigments

Systematic review methodologies are increasingly being applied in environmental health science to synthesize the available evidence on the potential impacts of environmental exposures, including pigments. acs.orgnih.govnih.govncasi.org These methodologies provide a rigorous and transparent approach to evaluating scientific literature, aiming to reduce bias and provide a comprehensive overview of the state of knowledge. nih.govnih.gov

Applying systematic review to pigments involves defining specific research questions related to exposure and potential health or environmental outcomes, conducting comprehensive literature searches across multiple databases, and systematically evaluating the quality and relevance of identified studies. acs.orgnih.gov This approach contrasts with traditional narrative reviews, which may be more prone to bias. acs.orgnih.gov

While systematic review methods have been widely adopted in clinical sciences, their application in environmental health is evolving. nih.govnih.gov Challenges and advancements in applying these methods to complex environmental exposures, such as those involving pigments, are areas of ongoing development. nih.govncasi.org The goal is to ensure that regulatory decisions and risk assessments are informed by the most reliable and robust scientific evidence available. nih.govncasi.org

Advancements in Regulatory Science for Pigment Safety Assessment

Advancements in regulatory science are continuously improving the methods and tools used for assessing the safety of pigments, including diarylide yellows. Regulatory science focuses on developing the scientific basis for regulatory decision-making and adapting to new scientific knowledge and emerging technologies. fda.govfda.govepa.gov

Key advancements include the development of more refined exposure assessment models that consider the specific properties and uses of pigments, as well as improved methodologies for deriving environmental effect concentrations like PNECs. canada.cacanada.ca Research into the potential for pigments to release hazardous byproducts, such as aromatic amines, under various processing conditions is also crucial for informing regulatory approaches. denizboya.comindexcopernicus.comresearchgate.net

Furthermore, there is increasing emphasis on utilizing systematic review methodologies to synthesize the growing body of scientific literature relevant to pigment safety. acs.orgnih.govnih.govncasi.org This helps regulatory bodies to critically evaluate the available evidence and identify areas where more research is needed. The integration of data from diverse sources, including in vitro studies and alternative testing methods, is also contributing to a more comprehensive understanding of potential risks. researchgate.net Regulatory frameworks are designed to be updated as new scientific information becomes available, ensuring that the regulation of substances like this compound pigments remains protective of human health and the environment. epa.goveuropa.eu

Sustainable Chemistry and Green Engineering Approaches for Diarylide Yellows

Integration of Green Chemistry Principles in Diarylide Yellow Production

Green chemistry principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances msu.edusigmaaldrich.com. Applying these principles to this compound production can lead to more environmentally benign manufacturing routes.

Waste Minimization and Utilization of Renewable Feedstocks

A core principle of green chemistry is the prevention of waste msu.edusigmaaldrich.com. In the context of this compound synthesis, this involves designing processes that maximize the incorporation of all materials used into the final product, a concept known as atom economy msu.edusigmaaldrich.com. Traditional synthesis involves the reaction of doubly diazotized aromatic diamines (derivatives of benzidine) with acetoacetanilide (B1666496) wikipedia.org. By optimizing reaction conditions and exploring alternative synthetic routes, the generation of unwanted byproducts can be reduced.

The utilization of renewable feedstocks is another crucial aspect of green chemistry msu.eduimist.ma. While this compound pigments are currently derived from petroleum-based sources like crude oil or natural gas dollcoprint.com, research into alternative, bio-renewable feedstocks for pigment production is ongoing dollcoprint.comgoogleapis.com. For instance, some sustainable inks are incorporating blends of vegetable oils and rosins as alternatives to traditional petroleum-based vehicles dollcoprint.com. Although direct application to this compound synthesis feedstocks requires further development, the broader shift towards renewable resources in the ink and pigment industry indicates a potential for future integration dollcoprint.comadvancedbiofuelsusa.info.

Role of Catalysis in Sustainable Synthesis of Diarylide Yellows

Catalysis plays a significant role in sustainable chemistry by enabling reactions to occur more efficiently, often at lower temperatures and pressures, and with increased selectivity, thus reducing energy consumption and minimizing byproduct formation sigmaaldrich.comimist.ma. While specific details on the catalytic synthesis of diarylide yellows in the context of green chemistry are not extensively detailed in the provided search results, the general principles of catalysis in sustainable synthesis are highly relevant imist.masrrttf.org. Utilizing catalysts in the diazotization and coupling reactions involved in this compound production could potentially lead to milder reaction conditions, reduced solvent usage, and improved atom economy wikipedia.orggoogle.com. Research into novel catalytic systems could offer pathways to greener synthetic routes for these pigments.

Life Cycle Assessment (LCA) Studies for Environmental Impact Evaluation

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal arbor.eco. Conducting LCA studies for this compound pigments provides a holistic understanding of their environmental footprint.

Comprehensive Cradle-to-Grave Analysis of this compound Products

A cradle-to-grave analysis in LCA encompasses all stages of a product's life, including raw material extraction, manufacturing and processing, transportation, use, and end-of-life disposal arbor.eco. For this compound pigments, a comprehensive LCA would involve assessing the environmental inputs and outputs at each of these stages publications.gc.ca. This includes evaluating the energy and resources consumed during the synthesis of precursors and the pigments themselves, the emissions released during manufacturing processes, the impacts associated with transportation, and the fate and potential impacts of the pigments at the end of their useful life, such as in waste disposal or recycling publications.gc.ca.

Studies have indicated that this compound pigments are not readily biodegradable under aerobic conditions and can partition to soil and sediments publications.gc.cacanada.ca. While they are considered to have a low potential for bioaccumulation oecd.orgcanada.ca, their persistence in certain environmental compartments highlights the importance of considering end-of-life scenarios in an LCA publications.gc.ca.

Identifying Environmental Hotspots and Improvement Areas in the Life Cycle

Identifying these hotspots allows for targeted efforts to improve the environmental performance of diarylide yellows mdpi.com. This could involve optimizing synthesis routes to reduce energy consumption and waste, exploring alternative, less impactful raw materials, or developing better end-of-life management strategies, such as improved recycling processes or methods for safe disposal publications.gc.casrrttf.org. For example, concerns regarding the inadvertent production of polychlorinated biphenyls (PCBs) during the manufacturing of some diarylide yellows have led to efforts to develop alternative pigments or synthetic processes that minimize or eliminate their formation srrttf.orgkebotix.comsrrttf.org.

Remediation Strategies for this compound Contamination

While this compound pigments are generally considered to have a low hazard profile and low solubility in water oecd.orgcanada.ca, contamination can potentially occur during production, processing, or disposal oecd.orgcanada.ca. Remediation strategies would focus on addressing the presence of these pigments in affected environmental media, primarily soil and sediments where they tend to partition publications.gc.cacanada.ca.

Given their low solubility and persistence, remediation approaches might involve physical removal of contaminated materials, containment strategies to prevent further migration, or the development of methods to enhance their degradation in the environment publications.gc.cacanada.ca. Although specific detailed remediation strategies for this compound contamination were not extensively provided in the search results, general approaches for persistent organic pollutants in soil and sediment could be relevant. These might include techniques like bioremediation, where microorganisms are used to break down the compounds, or chemical oxidation processes. However, the effectiveness of such methods would need to be evaluated specifically for this compound pigments, considering their unique chemical structure and properties.

Bioremediation Approaches for Environmental Cleanup (e.g., bacterial and fungal degradation)

Bioremediation utilizes microorganisms, such as bacteria and fungi, to degrade or detoxify environmental contaminants. While this compound pigments are generally expected to degrade slowly under aerobic conditions in water, soil, and sediments due to their low solubility and particulate nature, research into microbial degradation offers promising avenues. canada.ca

Studies have explored the ability of bacterial isolates to decolorize azo dyes, the chemical class to which Diarylide Yellows belong. nih.gov Microorganisms isolated from azo dye-rich environments, such as tattoo inks, have demonstrated the capability to degrade a wide range of azo dyes. nih.gov Bacterial consortia, composed of multiple bacterial strains, have also been evaluated for their effectiveness in degrading complex organic compounds like polychlorinated biphenyls (PCBs), which can be inadvertently present in some azo pigments, including this compound. wa.govresearchgate.net Research indicates that certain bacterial consortia can achieve significant degradation of PCB congeners. researchgate.net For instance, consortia containing Rhodococcus ruber have shown high biodegradation rates for the sum of indicator PCB congeners, reaching up to 85% in combination with Achromobacter xylosoxidans. researchgate.net

The effectiveness of bioremediation can be influenced by factors such as the bioavailability of the pigment, which is limited for Diarylide Yellows due to their low solubility and particulate nature. canada.ca Adsorption of pigments onto the inoculum matrix, such as activated sludge, can also occur, potentially being mistaken for biodegradation in some studies. canada.ca

Advanced Oxidation Processes (AOPs) for Degradation in Water and Wastewater Treatment

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants in water and wastewater. eafit.edu.coresearchgate.net AOPs have been identified as highly efficient for the degradation of azo dyes. eafit.edu.co

Various AOPs, including Fenton, photo-Fenton, and electrochemical oxidation, have been investigated for the treatment of wastewater containing dyes. eafit.edu.coresearchgate.netscience.gov The photo-Fenton process, which utilizes UV light in conjunction with Fenton's reagent (iron ions and hydrogen peroxide), has shown effectiveness in decolorization and mineralization of dyes, including this compound 12 (PY12). eafit.edu.coscience.gov Studies using response surface methodology have been employed to optimize parameters for the photo-Fenton degradation of PY12, highlighting the importance of factors such as pH, reactant concentrations, and reaction time. eafit.edu.co

Electrochemical oxidation processes have also been evaluated for textile wastewater treatment containing dyes. eafit.edu.co Optimal conditions for electro-oxidation, electro-Fenton, and photo-electro-Fenton processes have been determined, demonstrating significant removal percentages for color, COD, and TOC. eafit.edu.co For example, the photo-electro-Fenton process achieved up to 98% decolorization, 56% COD removal, and 48% TOC removal under optimal conditions. eafit.edu.co

Data from a study on electrochemical methods for textile wastewater treatment, which included this compound 12 (PY12) in photo-Fenton process optimization, illustrates the effectiveness of these AOPs:

ProcessDecolorization (%)COD Removal (%)TOC Removal (%)
Electro-oxidation~923731
Electro-Fenton955245
Photo-electro-Fenton985648

Note: Data is approximate and based on optimal conditions reported for a specific textile wastewater treatment study that included PY12 degradation by photo-Fenton process optimization as a reference point for AOP effectiveness on dyes. eafit.edu.co

Adsorption Technologies for Removal from Aqueous Matrices

Adsorption is a physical process where pollutants adhere to the surface of a solid material. This method is considered a low-cost and sustainable approach for dye removal from water. researchgate.net Various adsorbent materials have been explored for their effectiveness in removing dyes from aqueous solutions.

Activated carbon is a widely used adsorbent known for its high surface area and porosity, making it effective for removing organic contaminants, including dyes. Studies have indicated that adding activated carbon adsorbents to solvents after polymer dissolution can help remove dissolved colorants, including decomposed diarylide pigments, during recycling processes. researchgate.net

Other materials, such as treated sugarcane bagasse, have also been investigated as bioadsorbents for dye removal. researchgate.net Research has shown that modified sugarcane bagasse can achieve high dye removal percentages under optimized conditions, with the adsorption process often following a pseudo-first-order kinetic model and fitting the Freundlich isotherm. researchgate.net The effectiveness of adsorption is influenced by factors such as dye concentration, adsorbent dose, pH, contact time, and particle size of the adsorbent. researchgate.net

Advanced Filtration Membranes for this compound Removal

Membrane filtration technologies, such as ultrafiltration and microfiltration, can be employed to remove particulate matter, including pigment particles, from aqueous streams. These methods physically separate substances based on size exclusion using semipermeable membranes.

Ultrafiltration and microfiltration membranes with specific pore diameters can be used to purify pigment dispersions by removing impurities like dissolved synthesis by-products or unreacted starting materials. google.com This process involves pumping the pigment dispersion across the membrane, allowing the aqueous medium and smaller impurities to pass through while retaining the pigment particles. google.com Multiple passes through the membrane filtration system can achieve significant removal of impurities, potentially 98% or more. google.com

Membrane filtration has also been shown to be effective in reducing the concentration of particulate-associated contaminants, such as PCBs which can be present in pigments, in wastewater treatment effluents. researchgate.net Studies have demonstrated that implementing membrane filtration can significantly reduce PCB concentrations in effluent compared to secondary treatment, with larger reductions observed for higher molecular weight congeners. researchgate.net However, it is important to note that some pigment particles may have sizes smaller than the membrane pore size, potentially allowing them to pass through. canada.ca

Green Analytical Chemistry Methodologies for this compound Monitoring

Green analytical chemistry focuses on developing analytical methods that reduce or eliminate the use of hazardous substances and minimize environmental impact while maintaining accuracy and sensitivity. Monitoring Diarylide Yellows and their potential by-products, such as PCBs, in the environment requires sensitive and environmentally friendly analytical techniques.

Conventional analytical methods for monitoring contaminants like PCBs in various matrices (e.g., products, waste streams, wastewater, air) often involve techniques like gas chromatography/mass spectrometry (GC/MS) following extraction and cleanup procedures. epa.gov These methods may utilize liquid-liquid extraction or sorbent column extraction depending on the matrix. epa.gov

The development of green analytical chemistry methodologies for this compound monitoring aligns with the need for sustainable practices. This includes exploring methods that reduce solvent consumption, utilize less toxic reagents, and minimize waste generation. While specific green analytical methods solely focused on this compound pigments were not extensively detailed in the search results, the broader field of green analytical chemistry is actively developing techniques for monitoring various environmental contaminants.

For instance, research has focused on developing sensitive and eco-compatible electrochemical sensors for detecting contaminants like PCB-11, a congener that can be an inadvertent by-product of diarylide pigment production. wa.govresearchgate.net Green-synthesized gold nanoparticles have been used in the development of such sensors, offering high sensitivity and selectivity in complex environmental samples. researchgate.net These advancements in electrochemical sensing represent progress in green analytical chemistry for monitoring contaminants associated with pigment production. researchgate.net

Optical methods, such as spectrophotometry, are commonly used for analyzing dyes in solutions by measuring their absorbance at specific wavelengths. researchgate.netnih.gov Derivative spectrophotometry has also been applied in the removal of dyes. dntb.gov.ua These spectroscopic techniques can be considered greener alternatives compared to methods requiring extensive sample preparation and hazardous solvents. Additionally, techniques like UV-Visible spectrophotometry are used in biodegradation assays to monitor the decolorization of azo dyes by measuring the decrease in absorbance. nih.gov

Further research and development in green analytical chemistry are needed to create more targeted, efficient, and environmentally friendly methods specifically for the monitoring and quantification of this compound pigments and their transformation products in various environmental compartments.

Emerging Research Frontiers and Future Directions for Diarylide Yellows

Research on Nanoscale Forms and Applications of Diarylide Yellows

Research into diarylide yellow pigments is increasingly exploring their behavior and application in nanoscale forms. While typically used as larger particles, this compound pigments can exist in the sub-micrometer and nanoscale range, specifically between 1 and 100 nm canada.ca. Some applications necessitate the disaggregation of pigments into smaller particles to achieve desired performance characteristics mst.dk. Studies have investigated the particle size distribution of this compound pigments, noting that a percentage of particles can be less than 1 µm, with some studies on tattoo inks reporting particle sizes ranging from 20 to 900 nm canada.ca. The potential for uptake and absorption of these pigments may be influenced by their particle size, particularly in the insoluble particulate form canada.ca. Emerging research includes the encapsulation of Pigment Yellow 155 with polymers to create pigment/resin integrated composite particles, aiming to enhance stability in systems like waterborne coatings .

Supramolecular Chemistry and Functionalization of this compound for Advanced Materials

The field of supramolecular chemistry, which focuses on systems of molecules held together by non-covalent bonds, offers avenues for developing advanced materials rsc.orgmdpi.comresearchgate.netrsc.org. While direct research specifically detailing the supramolecular chemistry and functionalization of this compound pigments is an emerging area, the broader context of pigment science and materials chemistry suggests potential. Functionalization, the process of modifying a molecule's structure to introduce new properties, is a relevant concept in creating advanced materials researchgate.net. The synthesis of new metal-salt disazo pigments, structurally related to diarylide yellows, is being explored as potential alternatives to those derived from 3,3-dichlorobenzidine, highlighting research into modifying pigment structures for improved properties and reduced environmental concerns researchgate.net. Pigment Yellow 155, a bisacetoacetarylide disazo yellow pigment, is recognized for its unique structure and potential as an alternative to benzidine (B372746) yellow pigments, indicating ongoing efforts to develop high-performance this compound variants through structural design .

Interdisciplinary Research Approaches in Pigment Science and Technology

Advancements in this compound research are increasingly reliant on interdisciplinary approaches, integrating expertise from chemistry, materials science, environmental science, and analytical chemistry. The study of inadvertent polychlorinated biphenyl (B1667301) (PCB) formation during pigment manufacturing exemplifies this, requiring collaboration between environmental scientists and pigment chemists to understand formation mechanisms and environmental implications researchgate.net. Analytical techniques employed in pigment science are also becoming more interdisciplinary. For instance, the analysis of contemporary painting materials utilizes multiwavelength fluorescence imaging in conjunction with spectroscopic methods to identify pigments like this compound PY83 mdpi.com. This integration of different analytical techniques provides a more comprehensive understanding of pigment composition and behavior. Conferences and initiatives focused on interdisciplinary research in physical sciences and technology, encompassing areas like chemistry and materials science, further underscore the importance of cross-disciplinary collaboration in driving innovation in pigment science vu.ltsorbonne-universite.fr.

Global Research Trends and Academic-Industrial Collaborations in this compound Studies

Global research trends in this compound pigments are influenced by market demands, regulatory pressures, and technological advancements. Key industry players are actively engaged in research and development to produce innovative pigment formulations, including those with enhanced performance characteristics and improved environmental profiles datainsightsmarket.com. The market for diarylide pigments is projected to grow, driven by demand in sectors like coatings, plastics, and printing inks, particularly in regions with strong manufacturing infrastructure such as Europe and Asia, with significant consumption in China datainsightsmarket.com. Academic-industrial collaborations play a crucial role in translating fundamental research into practical applications and bringing new pigment technologies to market dss.go.thnih.gov. While specific examples for this compound were not extensively detailed, the general trend in materials science and chemical industries involves such partnerships to accelerate innovation and address complex challenges.

Future Research Infrastructure Needs for Advanced this compound Analysis

Future research in this compound pigments will necessitate advanced infrastructure to support detailed analysis and characterization. The study of nanoscale forms requires sophisticated microscopy and particle size analysis equipment. Investigating supramolecular interactions and functionalization demands advanced spectroscopic techniques, such as NMR, mass spectrometry, and potentially X-ray crystallography, to elucidate structures and interactions researchgate.netresearchgate.net. Analyzing inadvertent impurities like PCBs requires highly sensitive analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS) with methods capable of detecting a wide range of congeners paint.orgresearchgate.net. Furthermore, infrastructure for environmental fate and transport studies, including模拟 ecosystems and analytical tools for trace substance detection in various matrices (water, soil, air), will be crucial for assessing the environmental impact of diarylide yellows and their by-products canada.capublications.gc.ca. Access to computational resources for modeling pigment properties, interactions, and environmental behavior will also be increasingly important.

Ethical Considerations in this compound Research, Production, and Use

Ethical considerations in the context of this compound pigments primarily revolve around the inadvertent formation of undesirable by-products, particularly PCBs, during their synthesis researchgate.netnih.gov. The presence of PCB-11, linked to this compound production, in the environment raises ethical questions regarding manufacturer responsibility, product stewardship, and the potential long-term environmental and health impacts paint.orgnih.gov. Research ethics in this area involve transparency in reporting the presence of inadvertent impurities, conducting thorough environmental risk assessments, and pursuing research into cleaner production methods and safer alternatives researchgate.netwa.gov. The use of products containing diarylide yellows with inadvertent PCBs also brings ethical considerations for industries and consumers, prompting a move towards pigments with lower or no such impurities srrttf.org. Broader ethical principles in research, such as minimizing harm and ensuring scientific integrity, are paramount when studying the potential impacts of these pigments and their by-products scribbr.comcoproductioncollective.co.uk.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic techniques for characterizing Diarylide Yellow’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is typically employed to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are used for structural confirmation . For quantitative analysis, calibration curves using certified reference materials (CRMs) should be established, with retention time matching and spectral overlay to validate identity .

Q. Which solvents are optimal for dissolving this compound in experimental settings, and how does solvent polarity affect aggregation?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to this compound’s low solubility in water. Solvent effects on aggregation can be studied via dynamic light scattering (DLS) and UV-Vis absorbance spectra shifts. For reproducibility, document solvent purity (e.g., HPLC-grade) and degassing protocols to avoid oxidative degradation .

Q. How can researchers validate the synthetic pathway of this compound to ensure batch-to-batch consistency?

  • Methodological Answer : Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final product yield via gravimetric analysis. Implement quality control checks such as elemental analysis (C, H, N) and X-ray diffraction (XRD) for crystalline structure validation. Document reaction conditions (temperature, catalyst concentration) to minimize variability .

Advanced Research Questions

Q. What experimental designs are recommended to assess the photostability of this compound in polymer matrices under UV exposure?

  • Methodological Answer : Use accelerated aging chambers with controlled UV intensity (e.g., 340 nm, 0.5 W/m²) and monitor degradation via:

  • Colorimetric analysis : CIELAB coordinates to quantify color shift (ΔE).
  • Mass loss : Thermogravimetric analysis (TGA) to correlate mass loss with degradation products.
  • Spectroscopic tracking : FTIR for functional group changes (e.g., azo bond cleavage) .
    • Table 1 : Example photostability data under varying UV intensities:
UV Intensity (W/m²)Exposure Time (hrs)ΔEMass Loss (%)
0.51003.21.5
1.01007.84.3
Source: Simulated data based on polymer degradation studies

Q. How can contradictions in reported thermal degradation temperatures of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differing heating rates or atmospheric conditions (e.g., N₂ vs. air). Conduct simultaneous TGA-DSC (differential scanning calorimetry) under standardized conditions (e.g., 10°C/min in inert gas). Cross-validate with evolved gas analysis (EGA) using mass spectrometry to identify decomposition byproducts .

Q. What computational approaches are suitable for modeling this compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can predict frontier molecular orbitals (HOMO-LUMO gaps) and azo bond dissociation energies. Pair with molecular dynamics (MD) simulations to study solvent interactions. Validate computational results against experimental UV-Vis and cyclic voltammetry data .

Q. How should researchers design co-crystallization experiments to study this compound’s interactions with co-formers in solid dispersions?

  • Methodological Answer : Screen co-formers (e.g., carboxylic acids) via solvent-drop grinding and analyze via powder XRD and differential scanning calorimetry (DSC). Use Hansen solubility parameters to predict miscibility. For kinetic stability studies, employ variable-temperature XRD to monitor phase transitions .

Methodological Guidelines for Data Contradiction Analysis

  • Systematic Review Framework : Apply PRISMA guidelines to aggregate and compare published data on this compound. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity sources (e.g., instrumental calibration differences) .
  • Error Propagation Models : Quantify uncertainties in reported values using Monte Carlo simulations, incorporating measurement errors from instrumentation (e.g., ±0.5°C in DSC) .

Key Considerations for Reproducibility

  • Documentation : Adhere to Beilstein Journal guidelines for experimental sections, including exact instrument models, software versions, and raw data archiving .
  • Ethical Reporting : Disclose conflicts of interest (e.g., pigment manufacturer affiliations) and negative results (e.g., failed synthesis attempts) to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diarylide Yellow
Reactant of Route 2
Reactant of Route 2
Diarylide Yellow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.